molecular formula C29H37Cl3N6O B560143 A 419259 trihydrochloride

A 419259 trihydrochloride

Katalognummer: B560143
Molekulargewicht: 592.0 g/mol
InChI-Schlüssel: ALRMEQIQFCUAMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A 419259 3Hcl(cas# 1435934-25-0) is an apoptosis inducing agent that inhibits Src family kinases (c-Src). A 419259 also induces apoptosis in CML cell ines and blocks Stat5 and Erk activation. Src family kinases are non-receptor tyrosine kinases with diverse roles in signal transduction and disease. A 419259 displays at least 1,000-fold selectivity for these enzymes over other kinases. A-419259 induces growth arrest and apoptosis in chronic myelogenous leukemia cell lines. It prevents differentiation while maintaining pluripotency in embryonic stem cells.

Eigenschaften

IUPAC Name

7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRMEQIQFCUAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37Cl3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-419259 Trihydrochloride: An In-Depth Technical Guide on its Mechanism of Action as a Potent Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs). This technical guide delineates the core mechanism of action of A-419259, focusing on its molecular targets, downstream signaling effects, and its demonstrated anti-proliferative and pro-apoptotic activity in cancer models. Quantitative data on its inhibitory activity are presented, along with visualizations of the key signaling pathways it modulates.

Introduction

A-419259 trihydrochloride has emerged as a significant research tool and potential therapeutic agent due to its high affinity and selectivity for Src family kinases.[1] These non-receptor tyrosine kinases are crucial transducers of extracellular signals that regulate cell proliferation, survival, differentiation, and migration. In numerous malignancies, including chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML), the Bcr-Abl fusion protein leads to constitutive activation of SFKs, driving oncogenesis.[2][3] A-419259's ability to potently inhibit these kinases underscores its therapeutic potential.

Core Mechanism of Action: Inhibition of Src Family Kinases

A-419259 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Src family kinases and thereby blocking their catalytic activity.[4] This inhibition prevents the autophosphorylation of SFKs and the subsequent phosphorylation of their downstream substrates, effectively disrupting key oncogenic signaling pathways.[5] The primary targets of A-419259 are several members of the Src family, with high potency observed against Src, Lck, Lyn, and Hck.[6][7]

Downstream Signaling Consequences

By inhibiting SFKs, A-419259 disrupts the Bcr-Abl signaling network, a critical driver in CML.[2][3] This leads to the suppression of downstream pathways, including the Ras/Erk and Stat5 pathways, which are essential for cell proliferation and survival.[8] The inhibition of these pathways ultimately culminates in cell cycle arrest and the induction of apoptosis in cancer cells.[8]

Quantitative Inhibitory Activity

The potency of A-419259 has been quantified against various kinases, demonstrating its selectivity for the Src family over other kinases like c-Abl and PKC.[6][7]

KinaseIC50
Hck0.43 nM[9]
Lck<3 nM[1][5][10][11]
Lyn<3 nM[1][5][10][11]
Src9 nM[1][5][10][11]
c-Abl3,000 nM[6][7]
PKC>33 µM[6][7]

Cellular Effects: Anti-Proliferative and Pro-Apoptotic Activity

A-419259 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those dependent on Bcr-Abl signaling.

Cell LineEffectIC50 / Concentration
K-562 (CML)Inhibition of proliferation0.1 - 0.3 µM[3][6][7]
K-562 (CML)Induction of apoptosisStarting at 0.1 µM[3][6][7]
Meg-01 (CML)Inhibition of proliferation~0.1 µM[1][3]
DAGM/Bcr-AblInhibition of proliferation (in the absence of IL-3)0.1 - 0.3 µM[1][3][10]
Primary CML CD34+ progenitor cellsBlocks proliferation and induces apoptosisEffective concentrations comparable to imatinib[2][8]
AML stem cellsInhibition of proliferationIn vitro and in vivo[9]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of A-419259 in the context of Bcr-Abl signaling.

A419259_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl SFKs Src Family Kinases (Src, Lck, Lyn, Hck) BcrAbl->SFKs Activates RasErk Ras/Erk Pathway SFKs->RasErk Activates Stat5 Stat5 Pathway SFKs->Stat5 Activates A419259 A-419259 A419259->SFKs Inhibits Apoptosis Apoptosis A419259->Apoptosis Induces Proliferation Cell Proliferation RasErk->Proliferation Survival Cell Survival Stat5->Survival

A-419259 inhibits SFKs, blocking Bcr-Abl signaling and inducing apoptosis.

Experimental Methodologies

While detailed, step-by-step protocols are proprietary to the conducting research labs, the following outlines the general experimental approaches used to elucidate the mechanism of action of A-419259.

Kinase Inhibition Assays
  • Objective: To determine the IC50 values of A-419259 against a panel of kinases.

  • General Protocol: Recombinant kinases are incubated with a fluorescently labeled peptide substrate and varying concentrations of A-419259 in the presence of ATP. The extent of peptide phosphorylation is measured, and IC50 values are calculated from the dose-response curves.

Cell Proliferation Assays
  • Objective: To assess the effect of A-419259 on the proliferation of cancer cell lines.

  • General Protocol: Cells are seeded in multi-well plates and treated with a range of A-419259 concentrations for a specified period (e.g., 48-72 hours). Cell viability is then determined using a metabolic assay such as the CellTiter-Blue® Viability Assay, which measures the reduction of a resazurin-based dye by metabolically active cells.

Apoptosis Assays
  • Objective: To confirm that the observed decrease in cell viability is due to the induction of apoptosis.

  • General Protocol: Cells are treated with A-419259 and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or DAPI. The percentage of apoptotic cells is then quantified using flow cytometry.

The following diagram provides a generalized workflow for these key experiments.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Cellular Assays cluster_analysis Data Analysis KinaseAssay Kinase Inhibition Assay (Determine IC50) IC50_Calc Calculate IC50 Values KinaseAssay->IC50_Calc CellCulture Cancer Cell Line Culture (e.g., K-562, Meg-01) Treatment Treat with A-419259 (Dose-response) CellCulture->Treatment ProliferationAssay Proliferation Assay (e.g., CellTiter-Blue) Treatment->ProliferationAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->ApoptosisAssay Proliferation_Analysis Analyze Proliferation Data ProliferationAssay->Proliferation_Analysis Apoptosis_Analysis Quantify Apoptosis ApoptosisAssay->Apoptosis_Analysis

Generalized workflow for in vitro characterization of A-419259.

Conclusion

A-419259 trihydrochloride is a potent and selective inhibitor of Src family kinases, with a well-defined mechanism of action. Its ability to disrupt the Bcr-Abl signaling cascade and induce apoptosis in leukemia cell lines highlights its potential as a targeted therapeutic agent. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate its therapeutic utility. As of late 2025, A-419259 remains in the preclinical stages of development.[12]

References

A 419259 Trihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

A 419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs). This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core applications and mechanisms of this compound. It is a valuable tool in the study of signaling pathways implicated in various malignancies, particularly Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML). By selectively targeting SFKs, this compound facilitates the investigation of cellular processes such as proliferation, apoptosis, and differentiation. This guide summarizes key quantitative data, details experimental protocols, and provides visualizations of the relevant signaling pathways to support the design and execution of preclinical research.

Core Mechanism of Action

This compound is a selective inhibitor of Src family kinases, a group of non-receptor tyrosine kinases that play crucial roles in cell growth, differentiation, survival, and adhesion. In the context of hematological malignancies like CML and AML, SFKs are key components of the signaling cascade initiated by the constitutively active Bcr-Abl fusion protein.[1][2] A 419259 exerts its effects by blocking the kinase activity of SFKs, thereby inhibiting downstream signaling pathways that are critical for the survival and proliferation of cancer cells.[3][4]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various parameters.

Table 1: Kinase Inhibition

Target KinaseIC₅₀ (nM)
Src9
Lck<3
Lyn<3

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.[3]

Table 2: Inhibition of Cell Proliferation

Cell LineDisease ModelIC₅₀ (µM)
K-562CML0.1 - 0.3
Meg-01CML~0.1
DAGM/Bcr-AblCML0.1 - 0.3

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.[3]

Table 3: Induction of Apoptosis in CML Cell Lines

Cell LineTreatment Concentration (µM)Observation
K-5620.3Complete rescue from apoptosis with Hck-T338M expression
K-5621.0Complete rescue from apoptosis with Hck-T338M expression

Data indicates that A 419259 induces apoptosis in a dose-dependent manner in CML cell lines.[4]

Experimental Protocols

Cell Proliferation Assay (CML Cell Lines)

This protocol is adapted from studies investigating the antiproliferative effects of this compound on CML cell lines such as K-562.

Materials:

  • K-562 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 96-well plates

  • CellTiter-Blue® Cell Viability Assay (Promega) or similar MTT/XTT-based assay

  • Plate reader

Procedure:

  • Culture K-562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed 1 x 10⁵ cells/ml in triplicate in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 16 to 48 hours at 37°C.[4]

  • Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions.

  • Incubate for an additional 1-4 hours.

  • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis in CML cells treated with this compound using Annexin V staining followed by flow cytometry.

Materials:

  • CML cell lines (e.g., K-562)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed CML cells and treat with varying concentrations of this compound (e.g., 0.3 µM and 1.0 µM) for 72 hours.[4]

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

In Vivo AML Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of AML. Specific details may need to be optimized based on the cell line and mouse strain used.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • AML cell line (e.g., MV4-11)

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Engraft immunodeficient mice with a human AML cell line, such as MV4-11.[5][6]

  • Once leukemia is established (e.g., confirmed by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment and control groups.

  • Administer this compound orally at a specific dose and schedule (e.g., 10 mg/kg daily for three weeks).[5]

  • Administer the vehicle control to the control group following the same schedule.

  • Monitor tumor burden throughout the study using methods like bioluminescence imaging or flow cytometry of peripheral blood, spleen, and bone marrow.[5][6]

  • At the end of the study, harvest tissues (spleen, bone marrow) for further analysis of leukemic cell infiltration.[5]

  • Analyze the data to determine the effect of this compound on tumor growth and survival.

Signaling Pathways and Visualizations

This compound primarily targets the Bcr-Abl signaling pathway, which is central to the pathophysiology of CML. The Bcr-Abl oncoprotein constitutively activates several downstream pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, promoting cell proliferation and survival.[7] Src family kinases are key mediators in this process, directly interacting with and being activated by Bcr-Abl.[2]

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl Src Src Family Kinases (Src, Lck, Lyn) Bcr_Abl->Src Activates Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Src->STAT5 Activates A419259 A 419259 trihydrochloride A419259->Src Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation Erk->Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition

Bcr-Abl Signaling Pathway and Inhibition by A 419259

The diagram above illustrates the central role of Bcr-Abl in activating downstream signaling pathways critical for CML cell survival and proliferation. This compound specifically inhibits Src family kinases, thereby blocking the activation of key downstream effectors like STAT5.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture CML/AML Cell Culture Treatment Treat with A 419259 Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Xenograft Establish AML Xenograft Model InVivo_Treatment Treat with A 419259 Xenograft->InVivo_Treatment Efficacy_Assessment Assess Efficacy (Tumor Burden, Survival) InVivo_Treatment->Efficacy_Assessment

Experimental Workflow for A 419259 Evaluation

This workflow outlines the typical experimental progression for evaluating the efficacy of this compound, from initial in vitro cell-based assays to in vivo animal models.

Conclusion

This compound is a critical research tool for investigating the roles of Src family kinases in cancer biology, particularly in the context of Bcr-Abl driven leukemias. Its high potency and selectivity make it an ideal compound for elucidating the intricate signaling networks that contribute to cancer cell proliferation and survival. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute robust preclinical studies, ultimately contributing to a deeper understanding of oncogenic signaling and the development of novel therapeutic strategies.

References

A-419259 Trihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-419259 trihydrochloride, a potent second-generation pyrrolopyrimidine inhibitor of the Src family kinases (SFKs). This document consolidates key pharmacological data, detailed experimental methodologies, and an exploration of the relevant signaling pathways, serving as a comprehensive resource for professionals in cellular biology, oncology, and drug discovery.

Core Compound Overview

A-419259 trihydrochloride, also known as RK-20449, is a selective and potent inhibitor of Src family kinases.[1][2][3] Its chemical name is 7-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidin-4-amine trihydrochloride. The compound has a molecular weight of 592.00 g/mol .[4][5] A-419259 demonstrates high selectivity for the Src family over other tyrosine kinases, such as c-Abl and PKC.[5] This selectivity makes it a valuable tool for investigating the specific roles of SFKs in various cellular processes and a potential candidate for therapeutic development.

Quantitative Pharmacological Data

The inhibitory activity of A-419259 has been quantified against several kinases and in various cell lines. The following tables summarize the key IC50 values.

Table 1: In Vitro Kinase Inhibition

KinaseIC50 (nM)
Hck0.43
Lck<3[2][3][6][7]
Lyn<3[2][3][6][7]
Src9[2][3][4][6][7][8][9]
c-Abl3000[5]
PKC>33,000[5]

Table 2: Cellular Proliferation Inhibition

Cell LineCell TypeIC50 (µM)
K-562Chronic Myeloid Leukemia (CML)0.1 - 0.3[5][9]
Meg-01Chronic Myeloid Leukemia (CML)0.1[5][6][7][8][9]
DAGM/Bcr-AblMurine Myeloid Leukemia0.1 - 0.3[6][7][8][9]

Mechanism of Action and Signaling Pathways

A-419259 exerts its biological effects by inhibiting the kinase activity of Src family members. These non-receptor tyrosine kinases are crucial transducers of extracellular signals that regulate a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[10] By blocking the autophosphorylation and activation of SFKs, A-419259 disrupts downstream signaling cascades that are often hyperactivated in cancer cells.[2]

Key signaling pathways modulated by Src family kinases include the Ras/MAPK, PI3K/Akt, and STAT3 pathways.[11] Inhibition of SFKs by A-419259 can lead to the suppression of these pro-survival and proliferative signals, ultimately inducing apoptosis in cancer cells.[6][7]

Src_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Extracellular_Signal->Receptor Binds SFK Src Family Kinase (Src, Lck, Lyn, Hck) Receptor->SFK Activates Ras Ras SFK->Ras PI3K PI3K SFK->PI3K STAT3 STAT3 SFK->STAT3 A419259 A-419259 A419259->SFK Inhibits RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cellular Responses (Proliferation, Survival, Migration, Angiogenesis) ERK->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses STAT3->Cellular_Responses

Caption: Simplified signaling pathway of Src Family Kinases and the inhibitory action of A-419259.

Experimental Protocols

This section provides detailed methodologies for key experiments involving A-419259.

In Vitro Kinase Assay (ELISA-based)

This protocol is adapted from methodologies used to determine the IC50 values of kinase inhibitors.[1][8]

Objective: To quantify the inhibitory effect of A-419259 on the enzymatic activity of a specific Src family kinase.

Materials:

  • Recombinant purified kinase (e.g., His-tagged Lck, Lyn, Src)

  • Poly(Glu,Tyr) 4:1 substrate

  • 96-well ELISA plates

  • A-419259 trihydrochloride stock solution (in DMSO)

  • ATP solution

  • Kinase reaction buffer

  • Wash buffer (PBS with 0.1% Tween-20)

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with 200 µg/mL Poly(Glu,Tyr) 4:1 substrate in PBS. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibitor Addition: Prepare serial dilutions of A-419259 in kinase reaction buffer and add to the wells. Include a DMSO-only control.

  • Kinase Reaction: Add the purified kinase and ATP to each well to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Washing: Wash the plate three times with wash buffer to remove ATP and non-bound components.

  • Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of A-419259 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with Poly(Glu,Tyr) substrate Start->Coat_Plate Wash1 Wash Plate Coat_Plate->Wash1 Add_Inhibitor Add serial dilutions of A-419259 and controls Wash1->Add_Inhibitor Add_Kinase_ATP Add purified kinase and ATP to initiate reaction Add_Inhibitor->Add_Kinase_ATP Incubate_Reaction Incubate Add_Kinase_ATP->Incubate_Reaction Wash2 Wash Plate Incubate_Reaction->Wash2 Add_Antibody Add anti-phosphotyrosine-HRP antibody Wash2->Add_Antibody Incubate_Ab Incubate Add_Antibody->Incubate_Ab Wash3 Wash Plate Incubate_Ab->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Add_Stop Add stop solution Add_Substrate->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Workflow for an ELISA-based in vitro kinase assay.

Cell Proliferation Assay

This protocol is suitable for determining the effect of A-419259 on the proliferation of leukemia cell lines.[1][8]

Objective: To measure the dose-dependent effect of A-419259 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K-562, Meg-01)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FCS)

  • A-419259 trihydrochloride stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., Calcein-AM, MTT, or CellTiter-Glo®)

  • Plate reader (fluorescence or luminescence, depending on the reagent)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of A-419259. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the time recommended by the reagent manufacturer to allow for signal development.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

  • Analysis: Calculate the percentage of proliferation relative to the vehicle control for each concentration and determine the IC50 value.

Apoptosis Induction Assay

This protocol can be used to confirm that the anti-proliferative effects of A-419259 are due to the induction of apoptosis.[6][7][9]

Objective: To detect and quantify apoptosis in cells treated with A-419259.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • A-419259 trihydrochloride stock solution (in DMSO)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of A-419259 for a specific duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Conclusion

A-419259 trihydrochloride is a powerful and selective inhibitor of Src family kinases with demonstrated efficacy in blocking proliferation and inducing apoptosis in various cancer cell lines, particularly those associated with myeloid leukemias.[6][7][9] The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers utilizing this compound in their studies of SFK biology and for the development of novel therapeutic strategies.

References

A-419259 Trihydrochloride: A Potent Inhibitor of Src Family Kinases with Anti-Leukemic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor targeting Src family kinases (SFKs). This document provides a comprehensive overview of its biological activity, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. A-419259 has demonstrated significant efficacy in preclinical models of Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML) by inducing apoptosis and inhibiting proliferation in cancer cells. Its high selectivity for SFKs over other kinases such as c-Abl and PKC makes it a valuable tool for cancer research and a potential candidate for further drug development.

Mechanism of Action

A-419259 is a broad-spectrum inhibitor of the Src family of non-receptor tyrosine kinases, which are crucial signaling molecules involved in cell proliferation, differentiation, survival, and migration.[1][2] In hematological malignancies like CML, the constitutively active Bcr-Abl fusion protein is the primary oncogenic driver.[3] Src family kinases, particularly Hck, Lyn, and Fyn, are key downstream effectors in the Bcr-Abl signaling cascade.[4]

A-419259 exerts its anti-leukemic effects by binding to the ATP-binding site of Src family kinases, thereby inhibiting their catalytic activity.[3] This blockade of SFK activity disrupts the Bcr-Abl signal transduction pathway, leading to the suppression of downstream signaling molecules such as Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-regulated kinase (Erk).[5] The inhibition of these pro-survival and proliferative pathways ultimately results in the induction of apoptosis and cell cycle arrest in Bcr-Abl-positive leukemia cells.[5][6]

Quantitative Data

The inhibitory activity of A-419259 has been quantified against both isolated kinases and various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC₅₀ (nM)
Hck0.43
Lck<3
Lyn<3
Src9
Hck11.26
c-Abl3,000
PKC>33,000

Data sourced from multiple studies.[2][6][7][8]

Table 2: Cellular Activity Against Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
K-562Chronic Myeloid Leukemia (Ph+)0.1 - 0.3
Meg-01Chronic Myeloid Leukemia (Ph+)0.1
DAGM/Bcr-AblBcr-Abl Transformed Cells0.1 - 0.3
TF-1Erythroleukemia (Ph-)No effect
HELErythroleukemia (Ph-)No effect

Data sourced from multiple studies.[3][6][8]

Signaling Pathway

The following diagram illustrates the Bcr-Abl signaling pathway and the mechanism of inhibition by A-419259.

Bcr_Abl_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl (Constitutively Active) Src_Family_Kinases Src Family Kinases (Hck, Lyn, Fyn) Bcr_Abl->Src_Family_Kinases STAT5 STAT5 Src_Family_Kinases->STAT5 Erk Erk Src_Family_Kinases->Erk Proliferation Cell Proliferation & Survival STAT5->Proliferation Erk->Proliferation A419259 A-419259 A419259->Src_Family_Kinases Apoptosis Apoptosis

Bcr-Abl signaling and A-419259 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of A-419259.

In Vitro Src Family Kinase Inhibition Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of A-419259 against Src family kinases.

Materials:

  • Recombinant Src family kinase (e.g., Hck, Lck, Lyn, Src)

  • Poly(Glu,Tyr) 4:1 substrate-coated 96-well plates

  • A-419259 trihydrochloride

  • ATP solution

  • Kinase reaction buffer

  • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare serial dilutions of A-419259 in kinase reaction buffer.

  • Add 25 µL of the diluted A-419259 or vehicle control (DMSO) to the wells of the substrate-coated plate.

  • Add 25 µL of the recombinant Src family kinase solution to each well.

  • Initiate the kinase reaction by adding 50 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the plate three times with wash buffer to remove ATP and non-bound reagents.

  • Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 60 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of A-419259 and determine the IC₅₀ value by non-linear regression analysis.

Cell Proliferation/Viability Assay (CellTiter-Blue® Assay)

This protocol outlines the use of the CellTiter-Blue® Cell Viability Assay to assess the effect of A-419259 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K-562, Meg-01)

  • Complete cell culture medium

  • A-419259 trihydrochloride

  • 96-well clear-bottom black plates

  • CellTiter-Blue® Reagent

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells).

  • Prepare serial dilutions of A-419259 in complete culture medium.

  • Add 100 µL of the diluted A-419259 or vehicle control to the appropriate wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of CellTiter-Blue® Reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Calculate the percent viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis Assay (Apo-ONE® Homogeneous Caspase-3/7 Assay)

This protocol details the measurement of caspase-3 and -7 activity as an indicator of apoptosis induction by A-419259.

Materials:

  • Cancer cell lines (e.g., K-562)

  • Complete cell culture medium

  • A-419259 trihydrochloride

  • 96-well white or black plates

  • Apo-ONE® Homogeneous Caspase-3/7 Reagent

  • Fluorescence plate reader (Excitation: ~499 nm, Emission: ~521 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 50 µL of complete culture medium.

  • Prepare serial dilutions of A-419259 in complete culture medium.

  • Add 50 µL of the diluted A-419259 or vehicle control to the appropriate wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Equilibrate the plate to room temperature.

  • Add 100 µL of the Apo-ONE® Homogeneous Caspase-3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 30 minutes to 18 hours, protected from light.

  • Measure the fluorescence at an excitation of ~499 nm and an emission of ~521 nm using a microplate reader.

  • Express the results as fold-increase in caspase-3/7 activity compared to the vehicle-treated control.

Experimental Workflow

The following diagram provides a generalized workflow for the preclinical evaluation of A-419259.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 Determination vs. SFKs) Cell_Proliferation Cell Proliferation Assay (IC50 in Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (Caspase Activity) Cell_Proliferation->Apoptosis_Assay Western_Blot Western Blot Analysis (p-Src, p-STAT5, p-Erk) Apoptosis_Assay->Western_Blot Xenograft_Model Mouse Xenograft Model (e.g., AML, CML) Western_Blot->Xenograft_Model Treatment A-419259 Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement & Survival Analysis Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Biomarker modulation in tumors) Tumor_Measurement->PD_Analysis

Generalized workflow for A-419259 evaluation.

In Vivo Activity

In vivo studies have demonstrated the anti-leukemic potential of A-419259. In mouse patient-derived xenograft (PDX) models of AML, administration of A-419259 at a dose of 30 mg/kg twice daily resulted in a significant reduction in the total number of AML cells and AML stem cells in the bone marrow and spleen.[6] These findings highlight the potential of A-419259 as a therapeutic agent for myeloid leukemias.

Conclusion

A-419259 trihydrochloride is a highly potent and selective inhibitor of Src family kinases with demonstrated anti-proliferative and pro-apoptotic activity in preclinical models of CML and AML. Its ability to effectively target the Bcr-Abl signaling pathway underscores its potential as a valuable research tool and a promising candidate for the development of novel anti-cancer therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.

References

The Role of A-419259 Trihydrochloride in Bcr-Abl Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival.[1] While tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl have revolutionized CML treatment, challenges such as drug resistance necessitate the exploration of alternative therapeutic strategies.[2][3] The Bcr-Abl signaling network is complex, relying on numerous downstream effectors, including the Src family kinases (SFKs).[4] This document provides a detailed examination of A-419259 trihydrochloride, a potent pyrrolopyrimidine-based inhibitor of SFKs, and elucidates its mechanism of action in the context of Bcr-Abl signaling. By targeting key downstream mediators, A-419259 effectively blocks Bcr-Abl-driven oncogenic signals, leading to the suppression of proliferation and induction of apoptosis in CML cells.[5][6]

Introduction to Bcr-Abl and Chronic Myeloid Leukemia

Chronic Myeloid Leukemia is defined by a specific chromosomal abnormality, the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[7] This event creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl fusion protein.[1][7] The fusion protein possesses a constitutively active Abl tyrosine kinase domain, which is no longer subject to the normal cellular regulatory mechanisms.[2][8] This unregulated kinase activity drives the malignant phenotype by activating a cascade of downstream signaling pathways responsible for cell proliferation, differentiation, and survival.[2][9]

The development of TKIs, such as imatinib, which directly target the ATP-binding site of the Bcr-Abl kinase, has been a landmark in targeted cancer therapy.[2][7] However, a significant number of patients develop resistance, often due to point mutations in the Bcr-Abl kinase domain that prevent effective drug binding.[7][10][11] This clinical challenge underscores the need to target alternative, critical nodes within the Bcr-Abl signaling network.

The Bcr-Abl Signaling Network: The Critical Role of Src Family Kinases

Bcr-Abl acts as a central signaling hub, initiating multiple downstream pathways that collectively promote leukemogenesis. Key pathways include:

  • RAS/MAPK Pathway: Activation via the GRB2/SOS complex leads to the stimulation of RAF, MEK, and ERK, promoting cell proliferation.[2]

  • PI3K/AKT/mTOR Pathway: This pathway, crucial for cell survival, is activated through various adaptors and suppresses apoptosis.[2][12]

  • JAK/STAT Pathway: Constitutive activation of STAT5, in particular, is a hallmark of Bcr-Abl signaling and contributes to cytokine-independent growth and survival by upregulating anti-apoptotic proteins like BCL-xL.[2][12]

Within this network, Src family kinases (SFKs)—such as Hck, Lyn, and Fyn—function as essential downstream effectors and signal transducers for Bcr-Abl.[4] In CML cells, SFKs are often constitutively activated as a direct consequence of Bcr-Abl activity.[4] They play a nonredundant role in mediating the oncogenic signals from Bcr-Abl to key downstream targets. For instance, the SFK member Hck has been shown to physically couple Bcr-Abl to STAT5, leading to its phosphorylation and activation.[5][9] This positions SFKs as a critical link in the Bcr-Abl signaling chain and an attractive target for therapeutic intervention.

Bcr_Abl_Signaling_Pathway cluster_SFK Src Family Kinases (SFKs) cluster_RAS RAS/MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_STAT STAT Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) HCK Hck BCR_ABL->HCK Activates LYN Lyn BCR_ABL->LYN Activates FYN Fyn BCR_ABL->FYN Activates GRB2_SOS Grb2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 HCK->STAT5 Activates LYN->STAT5 Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Inhibition of Apoptosis (Cell Survival) AKT->Survival mTOR->Proliferation STAT5->Survival

Caption: Simplified Bcr-Abl downstream signaling pathways.

A-419259 Trihydrochloride: A Potent Src Family Kinase Inhibitor

A-419259 trihydrochloride is a second-generation pyrrolopyrimidine compound identified as a potent and selective inhibitor of Src family kinases.[13][14] It demonstrates high affinity for several SFK members while showing significantly lower activity against the c-Abl kinase itself, highlighting its distinct mechanism compared to direct Bcr-Abl inhibitors like imatinib.[15] This selectivity is critical, as it allows for the targeted disruption of SFK-mediated signaling without directly engaging the primary Bcr-Abl oncoprotein.

Kinase Target IC₅₀ (nM) Reference(s)
Hck0.43[14]
Lck< 3[13][15][16][17]
Lyn< 3[13][15][16][17]
Src9[13][15][16][17]
c-Abl3,000[15]
PKC> 33,000[15]
Table 1: In Vitro Kinase Inhibitory Activity of A-419259.

Mechanism of Action: Interruption of Bcr-Abl Signaling

The therapeutic rationale for A-419259 in CML is based on its ability to inhibit the SFKs that are essential for Bcr-Abl's transforming activity.[5] Studies have shown that at concentrations that inhibit CML cell growth, A-419259 effectively blocks the kinase activity of SFKs but does not inhibit the autophosphorylation of Bcr-Abl itself.[4] This confirms that A-419259 acts downstream of Bcr-Abl.

By inhibiting SFKs such as Hck and Lyn, A-419259 prevents the subsequent activation of critical downstream effectors like STAT5 and Erk.[5] The inhibition of these pathways disrupts the pro-survival and pro-proliferative signals originating from Bcr-Abl, ultimately leading to cell cycle arrest and apoptosis in CML cells.[5][6] This mechanism is effective even in primary CD34+ CML progenitor cells, suggesting its potential to target the leukemic stem and progenitor cell populations.[5]

A419259_Mechanism BCR_ABL Bcr-Abl SFK Src Family Kinases (Hck, Lyn) BCR_ABL->SFK Activates STAT5 STAT5 Activation SFK->STAT5 ERK Erk Activation SFK->ERK A419259 A-419259 A419259->SFK Inhibits Proliferation Leukemic Cell Proliferation STAT5->Proliferation (Blocks Apoptosis) Apoptosis Apoptosis STAT5->Apoptosis Inhibition leads to ERK->Proliferation Proliferation->Apoptosis Inhibition leads to

Caption: Mechanism of A-419259 in the Bcr-Abl signaling cascade.

Cellular and Anti-Leukemic Effects of A-419259

Consistent with its mechanism of action, A-419259 demonstrates potent anti-leukemic activity in cellular models of CML. It effectively blocks the proliferation of Bcr-Abl-positive cell lines and induces apoptosis.[13][17] Its efficacy extends to both established cell lines and primary patient-derived CML cells, highlighting its potential clinical relevance.[5]

Cell Line / Model Effect IC₅₀ (µM) Reference(s)
K-562 (CML Cell Line)Induction of Apoptosis-[13][15][17]
Meg-01 (CML Cell Line)Proliferation Inhibition0.1[13][15][17]
DAGM/Bcr-AblProliferation Inhibition0.1 - 0.3[13][17]
CML Cell Lines (Overall)SFK Activity Inhibition0.1 - 0.3[13][17]
Primary CD34+ CML CellsProliferation Inhibition & ApoptosisPotency equal to imatinib[5][6]
Table 2: Cellular Activity of A-419259 in CML Models.

Key Experimental Protocols

The characterization of A-419259 involves a variety of standard cell and molecular biology techniques. Below are representative protocols for key experiments.

Cell Culture

Bcr-Abl positive cell lines (e.g., K-562, Meg-01) are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and 50 µg/mL gentamicin.[13] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[13] Stock solutions of A-419259 are prepared in DMSO and stored at -20°C.[13]

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the phosphorylation status of key signaling proteins (e.g., SFKs, STAT5, Erk) following treatment with A-419259.[4]

  • Cell Treatment and Lysis: Seed cells to an appropriate density and allow them to attach or stabilize. Treat with various concentrations of A-419259 or vehicle control (DMSO) for the desired time. After treatment, wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[19]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[18] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src, anti-phospho-STAT5).[18]

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[18] Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Re-probe the blot with antibodies for the total protein (e.g., total Src, total STAT5) and a loading control (e.g., β-actin) to normalize the data.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., K-562 + A-419259) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Membrane Transfer (PVDF Membrane) D->E F 6. Blocking (5% Milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-pSTAT5, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection (Signal Visualization) H->I J 10. Data Analysis (Normalization to Loading Control) I->J

Caption: Standard experimental workflow for Western Blot analysis.
Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[20]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to acclimate.

  • Compound Treatment: Add serial dilutions of A-419259 to the wells. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results against the drug concentration. Calculate the IC₅₀ value, the concentration at which 50% of proliferation is inhibited.

Conclusion

A-419259 trihydrochloride represents a targeted therapeutic agent that acts via a distinct and rational mechanism within the Bcr-Abl signaling network. As a potent inhibitor of Src family kinases, it effectively uncouples the primary Bcr-Abl oncoprotein from its essential downstream effectors, notably STAT5 and Erk. This leads to the inhibition of proliferation and induction of apoptosis in CML cells. The ability of A-419259 to target this critical downstream node provides a compelling strategy for treating CML, potentially including cases that have developed resistance to direct Bcr-Abl inhibitors. This technical overview underscores the importance of understanding the intricate signaling pathways in cancer to develop novel and effective therapeutic interventions.

References

A-419259 Trihydrochloride: An In-depth Technical Guide on its Effects on Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective pyrrolo-pyrimidine inhibitor of the Src family of protein-tyrosine kinases (SFKs).[1] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in chronic myelogenous leukemia (CML).[1] This technical guide provides a comprehensive overview of the mechanism of action of A-419259, with a specific focus on its role in inducing apoptosis. The information presented herein is intended to support researchers and professionals in the field of drug development in their understanding and potential application of this compound.

Data Presentation

The pro-apoptotic efficacy of A-419259 trihydrochloride has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and the extent of apoptosis induction in relevant cell lines.

Table 1: Inhibitory Activity of A-419259 Trihydrochloride against Src Family Kinases

KinaseIC50 (nM)
Hck0.43
Src9
Lck<3
Lyn<3

Data sourced from multiple studies, including Pene-Dumitrescu et al., 2008.

Table 2: Anti-proliferative and Pro-apoptotic Effects of A-419259 in CML Cell Lines

Cell LineAssayConcentration (µM)Effect
K-562Proliferation0.3Significant Inhibition
K-562Apoptosis0.3Induction of Apoptosis
K-562Apoptosis1.0Strong Induction of Apoptosis
Primary CML CD34+ cellsProliferation0.1 - 1.0Dose-dependent inhibition
Primary CML CD34+ cellsApoptosis (Caspase-3/-7 activation)0.1 - 1.0Dose-dependent activation

Data from Pene-Dumitrescu et al., 2008.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of A-419259's effect on apoptosis.

Cell Viability Assay (CellTiter-Blue® Assay)

This assay measures the metabolic capacity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed CML cells (e.g., K-562 or primary CD34+ cells) in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Treatment: Add varying concentrations of A-419259 trihydrochloride to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 16 or 48 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add 20 µL of CellTiter-Blue® reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Record the fluorescence at 560/590 nm (excitation/emission) using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Apoptosis Quantification by Annexin V Staining and Flow Cytometry

This method detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat K-562 cells with the desired concentrations of A-419259 for 72 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add a fluorescently labeled anti-phosphatidylserine antibody (e.g., Alexa Fluor 488 conjugate) and a viability dye like propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[1]

Caspase-3/-7 Activity Assay (Apo-ONE® Homogeneous Caspase-3/-7 Assay)

This assay measures the activity of key executioner caspases in apoptosis.

  • Cell Plating and Treatment: Plate and treat primary CML CD34+ cells with A-419259 as described for the viability assay.

  • Reagent Preparation: Prepare the Apo-ONE® Caspase-3/-7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the reagent to each well of the 96-well plate.

  • Incubation: Incubate the plate at room temperature, protected from light, for a duration specified by the manufacturer.

  • Measurement: Measure the fluorescence intensity with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.

  • Analysis: The fluorescence intensity is proportional to the amount of caspase-3/-7 activity.[2]

Apoptotic Signaling Pathways Induced by A-419259 Trihydrochloride

A-419259 induces apoptosis primarily through the inhibition of Src family kinases, which are often overactive in cancer cells and contribute to cell survival signaling. The inhibition of these kinases triggers a cascade of events leading to programmed cell death.

Intrinsic (Mitochondrial) Apoptosis Pathway

The inhibition of Src kinases by A-419259 is thought to activate the intrinsic apoptotic pathway. This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins.

G cluster_0 cluster_1 cluster_2 A419259 A-419259 trihydrochloride Src Src Family Kinases (e.g., Hck, Lyn, Src) A419259->Src Inhibition Survival Pro-survival Signaling (e.g., STAT5, Erk) Src->Survival Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) Src->Bcl2 Activation Bax Pro-apoptotic proteins (e.g., Bax, Bak) Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Pore formation CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp37 Caspase-3, -7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis

Caption: A-419259 inhibits Src kinases, leading to the activation of the intrinsic apoptosis pathway.

In this pathway, the inhibition of Src family kinases leads to the downregulation of pro-survival signals. This, in turn, is hypothesized to alter the balance of Bcl-2 family proteins, favoring the pro-apoptotic members like Bax and Bak. These proteins then induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, activates the initiator caspase-9, which then cleaves and activates the executioner caspases-3 and -7, ultimately leading to the dismantling of the cell.

Experimental Workflow for Apoptosis Assessment

The following diagram illustrates a typical workflow for assessing the pro-apoptotic effects of A-419259 trihydrochloride.

G cluster_assays Apoptosis Assays Start Cancer Cell Culture (e.g., K-562) Treatment Treatment with A-419259 Trihydrochloride (Dose-response & Time-course) Start->Treatment Harvest Cell Harvesting Treatment->Harvest AnnexinV Annexin V / PI Staining (Flow Cytometry) Harvest->AnnexinV Caspase Caspase-3/-7 Activity Assay (Fluorometric) Harvest->Caspase Western Western Blot Analysis (e.g., PARP cleavage, Bcl-2 family) Harvest->Western Analysis Data Analysis and Interpretation AnnexinV->Analysis Caspase->Analysis Western->Analysis

Caption: A typical experimental workflow for studying A-419259-induced apoptosis.

This workflow outlines the key steps from cell culture and treatment to the application of various apoptosis assays and final data analysis.

Conclusion

A-419259 trihydrochloride is a potent inducer of apoptosis in cancer cells, particularly those dependent on Src family kinase signaling. Its mechanism of action involves the inhibition of these kinases, leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases-9, -3, and -7. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and utilize this compound in pre-clinical studies.

References

understanding the selectivity profile of A 419259 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Selectivity Profile of A-419259 Trihydrochloride

Introduction

A-419259 trihydrochloride, also known as RK-20449, is a second-generation, broad-spectrum pyrrolo-pyrimidine inhibitor with high selectivity for Src family kinases (SFKs).[1][2] These non-receptor tyrosine kinases are crucial signaling components in various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is implicated in the pathology of several malignancies, particularly in chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[3][4] A-419259 exhibits its mechanism of action by binding to the ATP-site of the kinase domain.[5] This technical guide provides a comprehensive overview of the selectivity profile of A-419259, details the experimental protocols used for its characterization, and illustrates its interaction with key signaling pathways.

Selectivity Profile: Quantitative Analysis

A-419259 has been evaluated against a panel of protein kinases, demonstrating potent, nanomolar inhibition of Src family members while showing significantly lower affinity for other kinases like c-Abl and PKC.[2] This selectivity is critical for its therapeutic potential, as it minimizes off-target effects. The inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), is summarized below.

Target KinaseKinase FamilyIC50 (nM)
HckSrc Family0.43
LckSrc Family<3[1]
LynSrc Family<3[1]
SrcSrc Family9[1][6][7]
FgrSrc FamilyPotent (nM range)[5]
c-AblAbl Family3,000[2]
PKCAGC Family>33,000[2]

Note: The potency against Fgr is described qualitatively as being in the nanomolar range.[5]

Mechanism of Action and Signaling Pathways

A-419259 functions as an ATP-competitive inhibitor. Crystal structures of the inhibitor in complex with Hck reveal that it binds to the ATP pocket of the kinase domain, stabilizing a closed conformation that is catalytically inactive.[5] In the context of CML, SFKs are key downstream effectors of the constitutively active Bcr-Abl fusion protein. By inhibiting SFKs, A-419259 effectively blocks Bcr-Abl signal transduction, leading to the suppression of proliferation and induction of apoptosis in CML cells.[4][6] The compound has been shown to be 300–1000 times more potent against SFKs than against c-Abl directly in vitro.[4]

A-419259 Inhibition of Src Family Kinase (SFK) Signaling cluster_upstream Upstream Activators cluster_sfk Core Target cluster_downstream Downstream Pathways Growth_Factors Growth Factors / Bcr-Abl Receptor_TK Receptor Tyrosine Kinases SFKs Src Family Kinases (Src, Lck, Lyn, Hck) Receptor_TK->SFKs Activation STAT5 STAT5 SFKs->STAT5 ERK ERK SFKs->ERK A419259 A-419259 A419259->SFKs Inhibition Cell_Effects Proliferation & Survival (e.g., CML) STAT5->Cell_Effects ERK->Cell_Effects

Caption: A-419259 inhibits SFKs, blocking downstream pro-survival pathways.

Experimental Protocols

The characterization of A-419259's selectivity profile involves a combination of in vitro kinase assays and cell-based proliferation studies.

In Vitro Kinase Assay (ELISA-based)

This method quantifies the direct inhibitory effect of A-419259 on purified kinase activity.

  • Enzyme and Substrate Preparation : Recombinant, purified kinases (e.g., His-tagged Lck, Lyn, Src) are used.[6] ELISA plates are coated with a substrate solution, such as 200 µg/mL of Poly(Glu,Tyr) 4:1, by incubating for 1 hour at 37°C.[6]

  • Plate Washing : After coating, plates are washed with a phosphate-buffered saline solution containing 0.1% Tween-20 (PBS-T) to remove unbound substrate.[6]

  • Inhibitor Incubation : A-419259 is serially diluted to various concentrations and added to the wells along with the specific kinase enzyme.

  • Kinase Reaction Initiation : The phosphorylation reaction is initiated by the addition of ATP. The mixture is incubated to allow for substrate phosphorylation by the active kinase.

  • Detection : The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). A colorimetric or fluorescent substrate is then added, and the signal is measured using a plate reader.

  • Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of A-419259.

Workflow for In Vitro Kinase Inhibition Assay Coat_Plate 1. Coat ELISA Plate with Kinase Substrate Wash1 2. Wash Plate Coat_Plate->Wash1 Add_Kinase_Inhibitor 3. Add Kinase Enzyme & Serial Dilutions of A-419259 Wash1->Add_Kinase_Inhibitor Add_ATP 4. Initiate Reaction with ATP Add_Kinase_Inhibitor->Add_ATP Incubate 5. Incubate Add_ATP->Incubate Detect 6. Detect Phosphorylation (e.g., Anti-pTyr Antibody) Incubate->Detect Analyze 7. Read Plate & Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Generalized workflow for determining kinase IC50 values.

Cell-Based Proliferation and Apoptosis Assays

These assays determine the effect of A-419259 on cancer cell lines that are dependent on SFK signaling.

  • Cell Culture : Relevant cell lines, such as the Philadelphia chromosome-positive K-562 and Meg-01 CML cell lines, are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum (FCS) and antibiotics.[2][6]

  • Compound Treatment : Cells are seeded in multi-well plates and treated with a range of concentrations of A-419259. Stock solutions are typically prepared in DMSO.[6]

  • Incubation : Cells are incubated with the compound for a specified period (e.g., up to 5 days).[1][6]

  • Proliferation Assessment : Cell viability and proliferation are measured using standard methods, such as fluorescent assays or cell counting. The IC50 for proliferation inhibition is then determined.[6] For K-562 and Meg-01 cells, the IC50 values are in the range of 0.1-0.3 µM.[2]

  • Apoptosis Assessment : To confirm the mechanism of cell death, apoptosis can be measured via methods like Annexin V staining or analysis of cleaved PARP, which are hallmarks of programmed cell death. A-419259 has been shown to induce apoptosis in K-562 cells in a concentration-dependent manner.[2]

Conclusion

A-419259 trihydrochloride is a potent and highly selective inhibitor of Src family kinases. Its selectivity profile, characterized by nanomolar potency against SFKs and significantly lower activity against other kinases like c-Abl, underscores its potential as a targeted therapeutic agent. The ability of A-419259 to inhibit SFK activity translates into effective suppression of proliferation and induction of apoptosis in cancer cell lines dependent on this signaling axis, such as those found in CML and AML. The detailed experimental protocols provide a robust framework for the continued investigation and characterization of this and similar kinase inhibitors.

References

A-419259 Trihydrochloride: A Technical Guide for Stem Cell Differentiation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective inhibitor of the Src family of non-receptor protein-tyrosine kinases (SFKs).[1][2] Emerging research has highlighted its significant role in the field of stem cell biology, particularly in the maintenance of pluripotency and the inhibition of spontaneous differentiation in both murine and human embryonic stem cells (ESCs). This technical guide provides an in-depth overview of A-419259 trihydrochloride, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in stem cell differentiation studies, and a visualization of the key signaling pathway it modulates.

Mechanism of Action

A-419259 trihydrochloride exerts its biological effects by targeting and inhibiting the activity of Src family kinases (SFKs).[1][2] In the context of embryonic stem cells, specific SFKs, such as c-Src, have been identified as key drivers of differentiation.[1] By inhibiting these kinases, A-419259 effectively blocks the downstream signaling cascades that initiate the differentiation process, thereby helping to maintain the cells in a pluripotent state. Research suggests that the Src-ShcA-MAP kinase pathway is a critical signaling axis regulated by SFKs in the context of mechanical cues that can influence mESC differentiation.[3] A-419259's inhibition of this pathway allows mESCs to retain their pluripotency, even under conditions that would normally promote differentiation.[3]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of A-419259
KinaseIC₅₀ (nM)
Src9
Lck<3
Lyn<3
Hck11.26
c-Abl3,000
PKC>33,000

IC₅₀ values represent the concentration of A-419259 required to inhibit 50% of the kinase activity in vitro. Data compiled from multiple sources.

Table 2: Cellular Activity of A-419259 in Stem Cell Culture
Cell TypeConcentrationTreatment DurationObserved EffectReference
Murine Embryonic Stem Cells (mESCs)300 nMNot SpecifiedInhibits differentiation, maintains pluripotency
Murine Embryonic Stem Cells (mESCs)1 µM16 hoursInhibits endogenous SFK (c-Src and Lck) activity, thereby inhibiting Src-driven differentiation toward primitive ectoderm-like cells
Human Embryonic Stem Cells (hESCs)0.3, 1 µM5 daysNo effect on undifferentiated colony morphology in mTeSR medium
Human Embryonic Stem Cells (hESCs)1 µMNot SpecifiedRetained morphology of domed, pluripotent colonies and expression of TRA-1-60 under differentiation conditions[1]

Experimental Protocols

Protocol 1: Maintenance of Pluripotency in Human Embryonic Stem Cells (hESCs) with A-419259

This protocol describes the use of A-419259 to inhibit spontaneous differentiation and maintain the pluripotency of hESCs cultured under conditions that would normally induce differentiation.

Materials:

  • Human embryonic stem cells (e.g., H1 or H7 lines)

  • Matrigel-coated culture plates

  • mTeSR™1 medium (for routine culture)

  • Differentiation medium (specific to the intended lineage, or a basal medium lacking pluripotency-maintaining factors)

  • A-419259 trihydrochloride stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibodies against pluripotency markers (e.g., OCT4, SOX2, TRA-1-60)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Procedure:

  • Cell Culture: Culture hESCs on Matrigel-coated plates in mTeSR™1 medium according to standard protocols.

  • Initiation of Differentiation: When cells reach the desired confluency, aspirate the mTeSR™1 medium and replace it with the differentiation medium.

  • Treatment with A-419259: To the experimental wells, add A-419259 trihydrochloride to a final concentration of 1 µM. As a control, add an equivalent volume of the vehicle (DMSO) to a separate set of wells.

  • Incubation: Culture the cells for 3-5 days, replacing the medium with fresh differentiation medium and A-419259 or vehicle daily.

  • Assessment of Morphology: Observe the colony morphology daily using a phase-contrast microscope. Undifferentiated colonies should appear as tightly packed, domed structures with well-defined borders.

  • Immunofluorescence Staining for Pluripotency Markers: a. After the treatment period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. d. Wash three times with PBS. e. Block non-specific antibody binding with 5% goat serum in PBS for 1 hour at room temperature. f. Incubate with primary antibodies against pluripotency markers (e.g., anti-OCT4, anti-SOX2, anti-TRA-1-60) diluted in blocking solution overnight at 4°C. g. Wash three times with PBS. h. Incubate with appropriate fluorescently labeled secondary antibodies and DAPI in blocking solution for 1 hour at room temperature in the dark. i. Wash three times with PBS. j. Visualize the staining using a fluorescence microscope.

Expected Results: hESCs cultured in differentiation medium with vehicle (DMSO) are expected to show morphological changes indicative of differentiation and a decrease in the expression of pluripotency markers. In contrast, cells treated with 1 µM A-419259 should retain the characteristic morphology of undifferentiated colonies and continue to express high levels of pluripotency markers like OCT4, SOX2, and TRA-1-60.[1]

Protocol 2: Inhibition of Primitive Ectoderm Differentiation in Murine Embryonic Stem Cells (mESCs)

This protocol outlines a method to prevent the differentiation of mESCs into primitive ectoderm-like cells using A-419259.

Materials:

  • Murine embryonic stem cells

  • Gelatin-coated culture plates

  • mESC culture medium (e.g., DMEM with 15% FBS, LIF, β-mercaptoethanol, non-essential amino acids, and L-glutamine)

  • Differentiation medium (mESC culture medium without LIF)

  • A-419259 trihydrochloride stock solution (e.g., 1 mM in DMSO)

  • Cell lysis buffer

  • Antibodies for Western blotting (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-Lck (Tyr394), anti-Lck, anti-actin)

Procedure:

  • Cell Culture: Maintain mESCs on gelatin-coated plates in mESC culture medium with LIF.

  • Induction of Differentiation: To induce differentiation, withdraw LIF from the culture medium.

  • A-419259 Treatment: Treat the mESCs with 1 µM A-419259 in the LIF-free medium for 16 hours. Include a vehicle-treated control group.

  • Assessment of SFK Activity (Western Blot): a. After 16 hours, lyse the cells and collect the protein lysates. b. Determine protein concentration using a standard assay (e.g., BCA). c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against phosphorylated and total Src and Lck. e. Use an anti-actin antibody as a loading control. f. Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

Expected Results: mESCs cultured in the absence of LIF are expected to initiate differentiation. Treatment with 1 µM A-419259 for 16 hours should lead to a significant reduction in the phosphorylation of Src (at Tyr416) and Lck (at Tyr394), indicating the inhibition of their kinase activity. This inhibition of SFK activity is expected to correlate with the maintenance of an undifferentiated state, preventing the progression towards primitive ectoderm-like cells.

Mandatory Visualization

G A-419259 Signaling Pathway in Stem Cell Pluripotency cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mechanical Cues Mechanical Cues Integrins Integrins Mechanical Cues->Integrins activate Src Family Kinases (Src, Lck, Lyn, Hck) Src Family Kinases (Src, Lck, Lyn, Hck) Integrins->Src Family Kinases (Src, Lck, Lyn, Hck) activate ShcA ShcA Src Family Kinases (Src, Lck, Lyn, Hck)->ShcA phosphorylate Grb2 Grb2 ShcA->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK (MAPK) ERK (MAPK) MEK->ERK (MAPK) Differentiation Genes Differentiation Genes ERK (MAPK)->Differentiation Genes activate transcription A-419259 A-419259 A-419259->Src Family Kinases (Src, Lck, Lyn, Hck) inhibits Pluripotency Genes Pluripotency Genes Differentiation Genes->Pluripotency Genes suppress G Experimental Workflow: Maintaining hESC Pluripotency with A-419259 Start Start Culture hESCs on Matrigel in mTeSR1 Culture hESCs on Matrigel in mTeSR1 Start->Culture hESCs on Matrigel in mTeSR1 Induce Differentiation (e.g., remove bFGF) Induce Differentiation (e.g., remove bFGF) Culture hESCs on Matrigel in mTeSR1->Induce Differentiation (e.g., remove bFGF) Treat with 1 uM A-419259 or Vehicle (Control) Treat with 1 uM A-419259 or Vehicle (Control) Induce Differentiation (e.g., remove bFGF)->Treat with 1 uM A-419259 or Vehicle (Control) Incubate for 3-5 Days Incubate for 3-5 Days Treat with 1 uM A-419259 or Vehicle (Control)->Incubate for 3-5 Days Assess Colony Morphology Assess Colony Morphology Incubate for 3-5 Days->Assess Colony Morphology Immunofluorescence for Pluripotency Markers (OCT4, SOX2, TRA-1-60) Immunofluorescence for Pluripotency Markers (OCT4, SOX2, TRA-1-60) Assess Colony Morphology->Immunofluorescence for Pluripotency Markers (OCT4, SOX2, TRA-1-60) Analyze Results Analyze Results Immunofluorescence for Pluripotency Markers (OCT4, SOX2, TRA-1-60)->Analyze Results

References

initial studies on A 419259 trihydrochloride in CML

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Studies of A-419259 Trihydrochloride in Chronic Myeloid Leukemia

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase, a key driver of CML pathogenesis.[1][2] While tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl have revolutionized CML treatment, resistance and the persistence of leukemic stem cells remain significant challenges.[1][3] Src family kinases (SFKs), which are overexpressed and activated in advanced CML, represent a critical downstream signaling pathway for Bcr-Abl and a promising therapeutic target.[4][5] A-419259, a second-generation pyrrolo-pyrimidine, is a potent and selective inhibitor of SFKs, and initial studies have explored its therapeutic potential in CML.[2][6]

Mechanism of Action of A-419259

A-419259 is a broad-spectrum inhibitor of the Src family of kinases.[2][7] It demonstrates high selectivity for SFKs such as Src, Lck, and Lyn, with significantly less activity against the Bcr-Abl kinase itself.[6] By inhibiting SFKs, A-419259 disrupts key signaling pathways downstream of Bcr-Abl that are essential for the proliferation and survival of CML cells.[4][5] The primary mechanism involves blocking the autophosphorylation and activation of these myeloid-specific kinases, thereby impeding the oncogenic signals that drive CML.[4][8]

In Vitro Efficacy in CML Cell Lines

Initial studies have demonstrated the potent anti-leukemic activity of A-419259 in various CML cell lines. The compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner.

ParameterCell LineValueReference
Kinase Inhibition (IC₅₀)
Src9 nM[2][6][7][8][9]
Lck<3 nM[2][6][7][8][9]
Lyn<3 nM[2][6][7][8][9]
Hck11.26 nM[6]
c-Abl3,000 nM[6][7]
Cell Proliferation Inhibition (IC₅₀)
K-5620.1 - 0.3 µM[2][6][7]
Meg-01~0.1 µM[2][6][7]
DAGM/Bcr-Abl0.1 - 0.3 µM[2][7][9]
SFK Activity Inhibition in CML cells (IC₅₀) K-562 & other CML lines0.1 - 0.3 µM[2][4][7][9]

Table 1: Summary of quantitative data on the in vitro activity of A-419259.

Modulation of Bcr-Abl Signaling Pathways

A-419259 has been shown to modulate critical signaling pathways downstream of Bcr-Abl that are essential for the survival and proliferation of CML cells. Notably, the inhibition of SFKs by A-419259 leads to the suppression of STAT5 and Erk activation.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl SFKs Src Family Kinases (Hck, Lyn, Src) Bcr-Abl->SFKs Activates STAT5 STAT5 SFKs->STAT5 Activates Erk Erk SFKs->Erk Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation Erk->Proliferation A419259 A-419259 A419259->SFKs Inhibits G start Start plate Plate CML cells (1x10^5 cells/mL in 96-well plates) start->plate treat Add A-419259 (various concentrations) plate->treat incubate1 Incubate for 16-48 hours treat->incubate1 add_reagent Add CellTiter-Blue Reagent incubate1->add_reagent incubate2 Incubate for 1-4 hours add_reagent->incubate2 read Measure Fluorescence incubate2->read end End read->end

References

A-419259 Trihydrochloride: A Technical Guide to a Potent Chemical Probe for Src Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride, also known as RK-20449, is a second-generation pyrrolo-pyrimidine compound that functions as a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] Due to its high affinity and well-characterized activity, A-419259 serves as an invaluable chemical probe for elucidating the complex roles of SFKs in cellular signaling, proliferation, and oncogenesis.[2][3] This technical guide provides a comprehensive overview of A-419259, including its biochemical potency, cellular effects, and detailed experimental protocols for its application.

Data Presentation: Potency and Selectivity

A-419259 demonstrates high potency against several members of the Src kinase family with nanomolar to sub-nanomolar inhibitory concentrations.[4] Its selectivity is notable, with significantly lower potency against other kinases like c-Abl and PKC.[3][5]

Table 1: In Vitro Kinase Inhibitory Potency of A-419259

Kinase TargetIC₅₀ (nM)
Hck0.43
Lck<3
Lyn<3
Src9
c-Abl3,000
PKC>33,000

Data sourced from multiple references.[3][4][5][6][7]

Table 2: Cellular Activity of A-419259

Cell LineAssay TypeIC₅₀ (µM)
Meg-01Proliferation Inhibition0.1
K-562Growth Inhibition0.1 - 0.3
DAGM/Bcr-AblProliferation Inhibition0.1 - 0.3
CML Cell LinesSFK Activity Inhibition0.1 - 0.3

Data sourced from multiple references.[1][3][5][7][8][9]

Signaling Pathways and Experimental Workflows

Src Kinase Signaling Pathway

Src family kinases are crucial nodes in a multitude of signaling pathways that regulate fundamental cellular processes.[10][11][12] They are often activated by various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[11][13] Upon activation, Src kinases phosphorylate downstream substrates, initiating cascades that influence cell proliferation, survival, migration, and angiogenesis.[13][14]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src GPCR GPCR GPCR->Src Integrin Integrin Integrin->Src PI3K PI3K Src->PI3K STAT STAT Src->STAT RAS RAS/MAPK Pathway Src->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation STAT->Proliferation RAS->Proliferation Migration Migration RAS->Migration A419259 A-419259 A419259->Src

Caption: Simplified Src kinase signaling cascade and point of inhibition by A-419259.

Experimental Workflow for Evaluating A-419259

The characterization of a kinase inhibitor like A-419259 typically follows a structured workflow, progressing from initial biochemical assays to more complex cellular and in vivo models. This ensures a thorough understanding of the compound's potency, selectivity, and biological effects.

Experimental_Workflow start Start: Hypothesis biochem Biochemical Assays (In Vitro Kinase Assays) start->biochem potency Determine IC50 (Potency) biochem->potency selectivity Kinase Panel Screening (Selectivity Profile) biochem->selectivity cellular Cell-Based Assays potency->cellular selectivity->cellular proliferation Proliferation/Apoptosis Assays (e.g., K-562, Meg-01) cellular->proliferation target_engagement Western Blot for Downstream Targets (p-STAT5, p-Erk) cellular->target_engagement invivo In Vivo Models (e.g., AML Xenografts) proliferation->invivo target_engagement->invivo efficacy Assess Efficacy and Toxicity invivo->efficacy end Conclusion: Chemical Probe Validated efficacy->end

Caption: Standard workflow for the evaluation of a kinase inhibitor like A-419259.

Experimental Protocols

In Vitro Kinase Assay (ELISA-based)

This protocol is adapted from methodologies used to determine the IC₅₀ values of kinase inhibitors.[6]

Objective: To measure the dose-dependent inhibition of a specific Src family kinase by A-419259.

Materials:

  • 96-well ELISA plates

  • Recombinant purified kinase (e.g., Src, Lck, Lyn)[6]

  • Poly(Glu,Tyr) 4:1 substrate[6]

  • A-419259 trihydrochloride

  • Kinase assay buffer (e.g., 250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2 mM MnCl₂, 2.5 mM DTT, 0.02% BSA, 2 mM Na₃VO₄, 5% DMSO, 5 µM ATP)[6]

  • Anti-phosphotyrosine-HRP antibody

  • Wash buffer (PBS with 0.1% Tween-20)[6]

  • Colorimetric HRP substrate (e.g., K-Blue)[6]

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with Poly(Glu,Tyr) substrate solution (e.g., 200 µg/mL in PBS) and incubate for 1 hour at 37°C.[6]

  • Washing: Wash the plate three times with wash buffer to remove unbound substrate.[6]

  • Inhibitor Preparation: Prepare serial dilutions of A-419259 in kinase assay buffer.

  • Kinase Reaction: Add the diluted A-419259, the target kinase, and ATP to the wells.[6] Include controls for no inhibitor (maximum activity) and no enzyme (background).

  • Incubation: Incubate the plate at room temperature for 20-30 minutes to allow the kinase reaction to proceed.[6]

  • Washing: Stop the reaction by washing the plate three times with wash buffer.[6]

  • Detection: Add anti-phosphotyrosine-HRP antibody conjugate to each well and incubate for a specified time (e.g., 30-60 minutes) at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Signal Development: Add the colorimetric HRP substrate and allow the color to develop.[6]

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percent inhibition for each A-419259 concentration relative to the controls and plot a dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay (Calcein-AM Method)

This protocol outlines a method to assess the effect of A-419259 on the proliferation of cancer cell lines.[6]

Objective: To determine the IC₅₀ of A-419259 for inhibiting the growth of a specific cell line (e.g., K-562, Meg-01).

Materials:

  • Suspension or adherent cancer cell line (e.g., K-562)[6]

  • Complete cell culture medium[6]

  • 96-well cell culture plates

  • A-419259 trihydrochloride

  • Calcein-AM fluorescent dye[6]

  • Phosphate Buffered Saline (PBS)

  • Fluorescent plate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of approximately 10,000 cells per well.[6]

  • Compound Addition: Prepare serial dilutions of A-419259 in the complete culture medium and add them to the wells. Include vehicle-only (e.g., DMSO) controls.[6]

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a period of 48-72 hours.[6]

  • Cell Pelleting: For suspension cells, centrifuge the plate at 1500 x g for 10 minutes to pellet the cells.[6]

  • Washing: Carefully remove the supernatant and wash the cells once with PBS.[6]

  • Staining: Add Calcein-AM solution (final concentration of ~1 µM) to each well and incubate in the dark at room temperature for 1 hour.[6] Calcein-AM is a substrate for esterases in viable cells, which releases a green fluorescent product.[6]

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation/emission wavelength of 485/530 nm using a fluorescent plate reader.[6]

  • Analysis: The fluorescence intensity is directly proportional to the number of viable cells. Calculate the percent inhibition of proliferation for each concentration and determine the IC₅₀ value.

Conclusion

A-419259 trihydrochloride is a well-validated and potent inhibitor of Src family kinases. Its selectivity profile and demonstrated efficacy in both biochemical and cellular assays make it an essential tool for researchers investigating SFK-mediated signaling pathways. The data and protocols presented in this guide offer a solid foundation for utilizing A-419259 to explore the roles of Src kinases in health and disease, particularly in the context of cancer research and drug development.

References

Methodological & Application

Application Notes and Protocols: A-419259 Trihydrochloride In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

A-419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] It demonstrates high selectivity for SFKs, which are key regulators of various cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Dysregulation of SFK signaling is implicated in the progression of several cancers. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of A-419259 trihydrochloride using the ADP-Glo™ Kinase Assay, and summarizes its inhibitory constants (IC₅₀) against various kinases.

Introduction

The Src family of kinases (SFKs) are crucial transducers of extracellular signals, playing a pivotal role in signal transduction downstream of receptor tyrosine kinases, G-protein coupled receptors, and integrins. Their activation initiates signaling cascades that influence fundamental cellular functions.[1] A-419259 trihydrochloride has been identified as a potent inhibitor of several SFK members, including Src, Lck, Lyn, and Hck.[3][4][5] This makes it a valuable tool for studying SFK-mediated signaling pathways and a potential candidate for therapeutic development. The following application note details a robust and reliable in vitro method to quantify the inhibitory potency of A-419259 trihydrochloride.

Data Presentation

The inhibitory activity of A-419259 trihydrochloride against a panel of kinases is summarized in Table 1. The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency.

KinaseIC₅₀ (nM)Family
Hck0.43Src Family
Lck<3Src Family
Lyn<3Src Family
Src9Src Family
c-Abl3000Abl Family
PKC>33,000Ser/Thr Kinase

Table 1: IC₅₀ values of A-419259 trihydrochloride against a panel of kinases. Data compiled from multiple sources.[3][4]

Signaling Pathway

SFKs are integral components of numerous signaling pathways. A simplified representation of a generic SFK signaling pathway is depicted below. Upon activation by upstream signals (e.g., growth factor receptors), SFKs phosphorylate downstream substrates, initiating cascades that regulate key cellular processes.

Src_Signaling_Pathway Src Family Kinase Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinase (e.g., Src, Lck, Lyn, Hck) RTK->Src GPCR G-Protein Coupled Receptor (GPCR) GPCR->Src Integrin Integrin Integrin->Src STAT STATs Src->STAT PI3K PI3K/Akt Pathway Src->PI3K RAS Ras/MAPK Pathway Src->RAS Adhesion Adhesion Src->Adhesion A419259 A-419259 trihydrochloride A419259->Src Proliferation Proliferation STAT->Proliferation Differentiation Differentiation PI3K->Differentiation Motility Motility RAS->Motility Kinase_Assay_Workflow In Vitro Kinase Assay Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare A-419259 serial dilutions add_inhibitor Add inhibitor to plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase solution add_kinase Add kinase to plate (Incubate) prep_kinase->add_kinase prep_substrate Prepare substrate/ATP mix start_reaction Add substrate/ATP mix to initiate (Incubate) prep_substrate->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction stop_reaction Add ADP-Glo™ Reagent (Incubate) start_reaction->stop_reaction add_detection Add Kinase Detection Reagent (Incubate) stop_reaction->add_detection read_luminescence Measure luminescence add_detection->read_luminescence plot_data Plot data and determine IC₅₀ read_luminescence->plot_data

References

Application Notes and Protocols for A-419259 Trihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs).[1][2] It demonstrates high affinity for key SFKs including Src, Lck, Lyn, and Hck, with inhibitory concentrations (IC50) in the low nanomolar range.[1][3][4] This potent activity makes A-419259 a valuable tool for investigating the roles of SFKs in various cellular processes, particularly in the context of oncology and stem cell biology. The compound has been shown to effectively suppress proliferation and induce apoptosis in various cancer cell lines, most notably in chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML).[2][5][6] Its mechanism of action is centered on the inhibition of SFK-mediated signaling pathways, which are often dysregulated in cancer.[6]

These application notes provide a comprehensive guide for the utilization of A-419259 trihydrochloride in cell culture experiments, including detailed protocols for assessing its effects on cell proliferation, and apoptosis, along with a summary of its inhibitory concentrations in various cell lines.

Data Presentation

Table 1: Inhibitory Activity of A-419259 Trihydrochloride against Src Family Kinases

KinaseIC50 (nM)
Hck0.43[5]
Lck<3[3][7][8]
Lyn<3[3][7][8]
Src9[1][7][8]

Table 2: Effective Concentrations of A-419259 Trihydrochloride in Various Cell Lines

Cell LineCell TypeEffectEffective Concentration (µM)
K-562Chronic Myelogenous Leukemia (CML)Inhibition of proliferation, induction of apoptosis0.1 - 0.3[2][3]
Meg-01Chronic Myelogenous Leukemia (CML)Inhibition of proliferation0.1[1][3][8]
DAGM/Bcr-AblBcr-Abl transformed cellsInhibition of proliferation0.1 - 0.3[1][7][8]
CD34+ CML cellsPrimary CML progenitor cellsSuppression of proliferation and induction of apoptosisNot specified, but potent effects observed.[5][6]
AML stem cellsAcute Myeloid Leukemia stem cellsInhibition of proliferationNot specified, but effective in vitro and in vivo.[5]
mES cellsMurine Embryonic Stem cellsInhibition of Src-driven differentiation1[1][7][8]
hES cellsHuman Embryonic Stem cellsNo effect on undifferentiated colony morphology0.3 - 1[1][7][8]

Experimental Protocols

Protocol 1: General Handling and Preparation of A-419259 Trihydrochloride Stock Solution

Materials:

  • A-419259 trihydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Reconstitution: A-419259 trihydrochloride is typically a powder. To prepare a stock solution, reconstitute the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.92 mg of A-419259 trihydrochloride (MW: 592.0 g/mol ) in 1 mL of DMSO.

  • Solubilization: Vortex the solution gently until the powder is completely dissolved. Brief sonication may be used if necessary.

  • Sterilization: The DMSO stock solution is considered sterile. No further filtration is typically required if handled under sterile conditions.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage. Note that solutions are reported to be unstable and preparing fresh solutions is recommended.[4]

Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)

Objective: To determine the effect of A-419259 trihydrochloride on the proliferation of a specific cell line.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • 96-well cell culture plates

  • A-419259 trihydrochloride stock solution (e.g., 10 mM in DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of A-419259 trihydrochloride in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest A-419259 concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared A-419259 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 20 µL per well).

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, allowing for the conversion of the reagent by viable cells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the induction of apoptosis by A-419259 trihydrochloride.

Materials:

  • Target cells in culture

  • 6-well cell culture plates

  • A-419259 trihydrochloride stock solution

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of A-419259 trihydrochloride (e.g., 0.1 µM, 0.3 µM, 1 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Signaling_Pathway_of_A419259 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src_Family_Kinases Src Family Kinases (Src, Lck, Lyn, Hck) Receptor->Src_Family_Kinases BCR_ABL BCR-ABL BCR_ABL->Src_Family_Kinases Ras_Erk_Pathway Ras/Erk Pathway Src_Family_Kinases->Ras_Erk_Pathway STAT5 STAT5 Src_Family_Kinases->STAT5 A419259 A-419259 A419259->Src_Family_Kinases Proliferation Cell Proliferation Ras_Erk_Pathway->Proliferation Survival Cell Survival STAT5->Survival

Caption: A-419259 inhibits Src family kinases, blocking downstream signaling pathways like Ras/Erk and STAT5, leading to reduced cell proliferation and survival.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Target Cell Line) Cell_Seeding 3. Seed Cells in Plates Cell_Culture->Cell_Seeding Prepare_A419259 2. Prepare A-419259 Stock Solution Treatment 4. Treat Cells with A-419259 Prepare_A419259->Treatment Cell_Seeding->Treatment Proliferation_Assay 5a. Proliferation Assay (e.g., MTS/MTT) Treatment->Proliferation_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Acquisition 6. Data Acquisition (Plate Reader/Flow Cytometer) Proliferation_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Analysis 7. Data Analysis (IC50, % Apoptosis) Data_Acquisition->Analysis

Caption: General experimental workflow for studying the effects of A-419259 on cultured cells.

References

Application Note: Western Blot Protocol for Phosphorylated Src (p-Src) Following A-419259 Trihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of phosphorylated Src (p-Src) at tyrosine 416 (Tyr416) via Western blot in cell lysates following treatment with A-419259 trihydrochloride. A-419259 is a potent inhibitor of Src family kinases (SFKs)[1][2][3][4]. The protocol herein is optimized for preserving the phosphorylation state of Src, ensuring accurate assessment of the inhibitory activity of A-419259. Included are methodologies for cell culture and treatment, lysate preparation, immunoblotting, and data analysis, alongside illustrative data and signaling pathway diagrams.

Introduction

The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and differentiation. Dysregulation of Src activity, often characterized by hyper-phosphorylation at the activation loop (Tyr416), is a common feature in various human cancers, making it a key therapeutic target.

A-419259 trihydrochloride is a pyrrolo-pyrimidine compound that acts as a potent inhibitor of Src family kinases, with IC50 values in the low nanomolar range for Src, Lck, and Lyn[1][2][4][5]. It exerts its effect by blocking Src kinase activation and has been shown to inhibit proliferation and induce apoptosis in cancer cell lines[1][2][3]. This document outlines a robust Western blot protocol to quantify the dose-dependent inhibition of Src phosphorylation by A-419259, a critical step in evaluating its cellular efficacy.

Signaling Pathway

A-419259 inhibits the autophosphorylation of Src at Tyr416, a key step in its activation. This prevents the subsequent phosphorylation of downstream substrates, thereby blocking signaling pathways that contribute to cell proliferation and survival.

Src_Inhibition_by_A419259 Src Signaling Inhibition by A-419259 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation p_Src p-Src (Tyr416) (Active) Src->p_Src Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) p_Src->Downstream_Signaling Activates A419259 A-419259 trihydrochloride A419259->Src Inhibits

Caption: A-419259 inhibits Src activation and downstream signaling.

Experimental Workflow

The following diagram outlines the major steps for assessing the effect of A-419259 on Src phosphorylation.

Western_Blot_Workflow Western Blot Workflow for p-Src Inhibition Cell_Culture 1. Cell Culture (~70-80% confluency) Treatment 2. A-419259 Treatment (e.g., 0.1, 0.3, 1 µM) Cell_Culture->Treatment Lysis 3. Cell Lysis (with phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-Src, overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL substrate) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western blot analysis of p-Src inhibition.

Detailed Experimental Protocol

This protocol is designed to ensure the preservation of protein phosphorylation states for accurate analysis.

Materials and Reagents
  • Cell Lines: Appropriate cell lines with detectable levels of p-Src (e.g., K-562, MDA-MB-231).

  • A-419259 trihydrochloride: Prepare a stock solution (e.g., 10 mM) in DMSO. Note that solutions may be unstable and should be prepared fresh or stored appropriately[4].

  • Lysis Buffer: RIPA buffer is recommended, freshly supplemented with protease and phosphatase inhibitors[6][7].

  • Protein Assay: BCA Protein Assay kit.

  • Membrane: PVDF membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is recommended for phospho-antibodies to minimize background[6][8].

  • Primary Antibodies:

    • Rabbit anti-phospho-Src (Tyr416)[6][9]

    • Mouse or Rabbit anti-total-Src

    • Loading control: Mouse or Rabbit anti-β-actin or GAPDH

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Wash Buffer: TBST[6].

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Cell Culture and Treatment
  • Culture cells to 70-80% confluency[6].

  • Treat cells with increasing concentrations of A-419259 (e.g., 0, 0.1, 0.3, 1.0 µM) for a predetermined duration (e.g., 16 hours)[1][5]. Include a vehicle-only (DMSO) control.

Sample Preparation
  • After treatment, wash cells twice with ice-cold PBS[7].

  • Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors[6][7].

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing[7].

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C[7].

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay[7].

SDS-PAGE and Western Blotting
  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes[6].

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel[6].

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane[6].

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature[6][8].

  • Incubate the membrane with the primary antibody against p-Src (Tyr416) overnight at 4°C with gentle agitation[6][10]. The antibody datasheet should be consulted for the recommended dilution[9].

  • Wash the membrane three times for 5-10 minutes each with TBST[7].

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[6].

  • Perform final washes with TBST[6].

Detection and Analysis
  • Apply ECL detection reagent to the membrane[6].

  • Capture the chemiluminescent signal using an imaging system[6].

  • Quantify band intensities using densitometry software[6].

  • Normalization: To accurately determine the extent of inhibition, it is crucial to normalize the p-Src signal. This is typically done by stripping the blot and re-probing for total Src and a loading control (e.g., β-actin)[6]. The normalized p-Src level is calculated as the ratio of p-Src to total Src, which is then further normalized to the loading control[6].

Data Presentation

Summarize the quantitative data from the densitometry analysis in a table for clear comparison.

Treatment Concentration (µM)Normalized p-Src IntensityNormalized Total Src Intensityp-Src / Total Src Ratio% Inhibition
0 (Vehicle)1.001.001.000
0.10.650.980.6634
0.30.251.020.2575
1.00.050.990.0595

Note: The data presented is for illustrative purposes and represents expected outcomes based on the potent activity of A-419259.

Troubleshooting

IssuePossible CauseSolution
No or weak p-Src signal Inactive phosphatase inhibitorsPrepare fresh lysis buffer with inhibitors before each use.
Low abundance of p-SrcIncrease the amount of protein loaded onto the gel.
Inefficient antibody bindingOptimize primary antibody concentration and incubation time.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., 5% non-fat dry milk, although BSA is preferred for phospho-antibodies)[8].
Non-specific antibody bindingIncrease the number and duration of wash steps.
Inconsistent loading Inaccurate protein quantificationCarefully perform protein quantification and ensure equal loading.
Normalize to a reliable loading control (e.g., β-actin, GAPDH).

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of p-Src levels by Western blot following treatment with the Src inhibitor A-419259 trihydrochloride. Adherence to this protocol, particularly the steps for preserving protein phosphorylation, will enable researchers to accurately quantify the inhibitory effects of A-419259 on Src signaling and facilitate its evaluation as a potential therapeutic agent.

References

Application Notes and Protocols for A-419259 Trihydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn, with IC50 values in the low nanomolar range.[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in hematological malignancies like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[3][4] Notably, in vivo studies utilizing mouse models have shown its efficacy in reducing tumor burden and targeting leukemia stem cells (LSCs).[4] These application notes provide detailed protocols for the in vivo administration of A-419259 trihydrochloride in mouse models of AML, based on established research, along with information on its mechanism of action and relevant signaling pathways.

Data Presentation

In Vitro Potency of A-419259
Target KinaseIC50 (nM)
Src9
Lck3
Lyn3
Hck0.43 - 11.26
c-Abl3000
PKC>33,000

Source:[1][2][3][4]

In Vivo Dosage in Mouse Models
Mouse ModelCancer TypeDosageAdministration RouteReference
Patient-Derived Xenograft (NSG)Acute Myeloid Leukemia (AML)30 mg/kg, twice dailyIntraperitoneal (i.p.)Saito Y, et al., 2013[4]
Patient-Derived Xenograft (NSG)MLL-rearranged Acute Lymphoblastic Leukemia (ALL)30 mg/kg, twice dailyIntraperitoneal (i.p.)Aoki Y, et al., 2015
Nude Mice (CD-1) OrthotopicBreast Cancer (CAL51 cells)Not specified in available literatureNot specifiedWilson MB, et al., 2002[5]

Mechanism of Action and Signaling Pathways

A-419259 exerts its anti-cancer effects by inhibiting Src family kinases, which are crucial non-receptor tyrosine kinases involved in a multitude of cellular processes, including proliferation, survival, adhesion, and migration.[5] In cancers such as CML, which is driven by the Bcr-Abl fusion protein, SFKs are key downstream effectors.[6] By inhibiting SFKs, A-419259 can disrupt the Bcr-Abl signaling cascade, leading to apoptosis in cancer cells.

Bcr-Abl and Src Signaling Pathway

Bcr_Abl_Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src_Family_Kinases Src Family Kinases (Src, Lck, Lyn, Hck) Growth_Factor_Receptor->Src_Family_Kinases Bcr_Abl Bcr-Abl (constitutively active) Bcr_Abl->Src_Family_Kinases STAT5 STAT5 Bcr_Abl->STAT5 RAS RAS Bcr_Abl->RAS PI3K PI3K Bcr_Abl->PI3K Src_Family_Kinases->STAT5 Src_Family_Kinases->RAS Src_Family_Kinases->PI3K A419259 A-419259 A419259->Src_Family_Kinases inhibition Apoptosis Apoptosis A419259->Apoptosis Transcription_Factors Transcription Factors (e.g., c-Myc) STAT5->Transcription_Factors RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Transcription_Factors MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: Bcr-Abl and Src signaling pathways inhibited by A-419259.

Experimental Protocols

Formulation of A-419259 Trihydrochloride for In Vivo Administration

Note: The precise vehicle used in the pivotal Saito et al. (2013) study is not explicitly detailed. The following is a recommended formulation based on common practices for similar compounds. Researchers should perform small-scale solubility and stability tests before preparing a large batch.

Materials:

  • A-419259 trihydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of A-419259 trihydrochloride in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO. Gently vortex or sonicate to ensure complete dissolution.

  • For the final formulation, prepare a vehicle solution consisting of 40% PEG300, 5% Tween 80, and 55% saline.

  • To prepare the final dosing solution (e.g., for a 30 mg/kg dose in a 20g mouse), calculate the required amount of A-419259. For a 20g mouse, the dose would be 0.6 mg.

  • Based on an injection volume of 100 µL, the concentration of the dosing solution should be 6 mg/mL.

  • To prepare 1 mL of the 6 mg/mL dosing solution, add 600 µL of the 10 mg/mL A-419259 stock solution to 400 µL of the vehicle solution.

  • Vortex the final solution thoroughly to ensure it is a clear, homogenous solution.

  • Prepare the dosing solution fresh on the day of administration.

In Vivo Efficacy Study in an AML Patient-Derived Xenograft (PDX) Mouse Model

Animal Model:

  • NOD/SCID/IL2rg(null) (NSG) mice, 6-8 weeks old.

Experimental Workflow:

AML_PDX_Workflow Engraftment Engraftment of Primary Human AML Cells (intravenous injection) Monitoring Monitoring of Human CD45+ Cell Chimerism in Peripheral Blood Engraftment->Monitoring Treatment_Initiation Treatment Initiation (when chimerism reaches ~1-5%) Monitoring->Treatment_Initiation Treatment_Phase Treatment Phase (A-419259 or Vehicle) Treatment_Initiation->Treatment_Phase Efficacy_Assessment Efficacy Assessment (Flow Cytometry of Bone Marrow and Spleen) Treatment_Phase->Efficacy_Assessment Endpoint Study Endpoint Efficacy_Assessment->Endpoint

Caption: Experimental workflow for A-419259 efficacy testing in an AML PDX model.

Protocol:

  • Engraftment of AML Cells:

    • Thaw cryopreserved primary human AML cells and wash with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 viable cells per 200 µL.

    • Inject 200 µL of the cell suspension into the tail vein of each NSG mouse.

  • Monitoring of Engraftment:

    • Starting 4 weeks post-injection, monitor the engraftment of human AML cells by analyzing peripheral blood.

    • Collect a small volume of blood from the tail vein and perform flow cytometry to determine the percentage of human CD45+ cells.

  • Treatment Initiation and Administration:

    • Once the percentage of human CD45+ cells in the peripheral blood reaches a predetermined level (e.g., 1-5%), randomize the mice into treatment and control groups.

    • Administer A-419259 trihydrochloride (30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice daily.

    • Continue treatment for a specified duration (e.g., 2-4 weeks).

    • Monitor the body weight and general health of the mice daily.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Harvest bone marrow and spleen.

    • Prepare single-cell suspensions from these tissues.

    • Perform flow cytometry to quantify the percentage of human leukemia stem cells (LSCs, e.g., Lin-CD34+CD38-) and bulk AML cells (human CD45+).

  • Data Analysis:

    • Compare the percentage of human LSCs and total AML cells in the bone marrow and spleen of the A-419259-treated group with the vehicle-treated group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Safety and Toxicology

Currently, there is limited publicly available information specifically detailing the toxicology profile of A-419259 trihydrochloride in mice. As with any experimental compound, it is crucial to conduct preliminary dose-range finding and toxicity studies to determine the maximum tolerated dose (MTD). During in vivo studies, mice should be monitored daily for clinical signs of toxicity, including but not limited to:

  • Weight loss (>15-20% of initial body weight)

  • Ruffled fur

  • Lethargy or hunched posture

  • Labored breathing

  • Reduced mobility

If any of these signs are observed, appropriate measures should be taken according to the approved animal care and use protocol.

Application in Other In Vivo Models

While a specific dosage for A-419259 in a breast cancer mouse model is not well-documented in the available literature, its inhibitory effect on Src suggests potential utility in solid tumors where Src signaling is implicated. For researchers interested in evaluating A-419259 in other models, such as breast cancer xenografts, it is recommended to perform a dose-finding study starting with a lower dose and escalating to determine the optimal therapeutic window that balances efficacy and toxicity.

Conclusion

A-419259 trihydrochloride is a valuable research tool for investigating the role of Src family kinases in cancer biology and for preclinical evaluation of SFK inhibition as a therapeutic strategy. The protocols outlined in these application notes provide a framework for conducting in vivo studies in mouse models of leukemia. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.

References

Preparing A 419259 Trihydrochloride Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and use of A 419259 trihydrochloride stock solutions in dimethyl sulfoxide (DMSO). This compound is a potent, second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs), demonstrating significant activity against Src, Lck, and Lyn.[1][2] Proper preparation and handling of this compound are crucial for ensuring experimental reproducibility and accuracy. This guide includes comprehensive data on its chemical and physical properties, detailed protocols for solubilization, and recommendations for storage and use in common in vitro and in vivo experimental settings.

Chemical and Physical Properties

This compound is a white to off-white solid. It is crucial to refer to the batch-specific molecular weight provided on the certificate of analysis, as it may vary due to hydration.[3] However, for general calculations, the molecular weight of 592.01 g/mol is commonly used.

Table 1: Chemical and Physical Data for this compound

PropertyValueReference
Synonyms RK 20449 trihydrochloride[1][4]
Molecular Formula C₂₉H₃₄N₆O·3HCl[3][5]
Molecular Weight 592.01 g/mol [3]
CAS Number 1435934-25-0[3][4]
Purity ≥98% (HPLC)[3]
Solubility in DMSO 11.84 mg/mL (20 mM) to 12.5 mg/mL (25.90 mM)[3][6]
Solubility in Water 59.2 mg/mL (100 mM)[3]
Appearance Crystalline solid[5]

Mechanism of Action: Inhibition of Src Family Kinases

A 419259 is a highly selective and potent inhibitor of Src family kinases (SFKs).[6] It exerts its effects by competing with ATP for the binding site on the kinase domain. This inhibition blocks the downstream signaling pathways regulated by SFKs, which are crucial for cell proliferation, differentiation, survival, and migration. The inhibitory concentrations (IC₅₀) for key SFKs are summarized below.

Table 2: Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)Reference
Hck0.43[3]
Lck<3[6][7]
Lyn<3[6][7]
Src9[1][4][6]
c-Abl3000[5]
PKC>33,000[5]

The diagram below illustrates the central role of Src family kinases in signaling cascades and the point of inhibition by A 419259.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinases (Src, Lck, Lyn, Hck) RTK->Src Activation Downstream Downstream Signaling Pathways (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Phosphorylation & Activation A419259 A 419259 A419259->Src Inhibition Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) Downstream->Cellular_Responses Signal Transduction

Caption: A 419259 inhibits Src family kinases, blocking downstream signaling.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.592 mg of the compound (based on a molecular weight of 592.01 g/mol ).

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the powder. For 0.592 mg, add 100 µL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath may be required to achieve a clear solution.[6] Visually inspect the solution to ensure no particulates are present.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][6]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] Ensure the tubes are tightly sealed to prevent DMSO from absorbing water.

Table 3: Volumes of DMSO for Preparing this compound Stock Solutions

Desired ConcentrationMass of A 419259Volume of DMSO
1 mM1 mg1.69 mL
5 mM1 mg0.34 mL
10 mM1 mg0.17 mL
20 mM1 mg0.0845 mL

Calculations are based on a molecular weight of 592.01 g/mol .[3]

Experimental Applications and Protocols

This compound is utilized in a variety of cell-based and in vivo experiments to probe the function of Src family kinases.

In Vitro Cell-Based Assays

A common application is the treatment of cell cultures to assess the impact on proliferation, apoptosis, or differentiation.

Protocol: Inhibition of Cell Proliferation in K-562 Cells

  • Cell Seeding: Plate K-562 chronic myeloid leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells per well in RPMI 1640 medium supplemented with 10% fetal calf serum.

  • Prepare Working Solutions: Dilute the 10 mM A 419259 DMSO stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 1 µM).[1] Include a DMSO-only control with the same final concentration of DMSO as the highest treatment dose.

  • Cell Treatment: Add the working solutions to the respective wells and incubate for the desired time period (e.g., 72 hours).

  • Assess Proliferation: Measure cell viability using a standard method such as the MTT or Calcein-AM assay.[1]

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the inhibitor concentration.

G start Start seed_cells Seed K-562 Cells (1x10⁴ cells/well) start->seed_cells prepare_solutions Prepare A 419259 Working Solutions seed_cells->prepare_solutions dmso_control Prepare DMSO Vehicle Control seed_cells->dmso_control treat_cells Add Treatments to Wells prepare_solutions->treat_cells dmso_control->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate measure_viability Measure Cell Viability (e.g., MTT Assay) incubate->measure_viability analyze_data Calculate IC₅₀ measure_viability->analyze_data end End analyze_data->end

References

Application Notes and Protocols for A-419259 Trihydrochloride Treatment of K-562 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[1][2] In the context of chronic myeloid leukemia (CML), the K-562 cell line, which is positive for the Bcr-Abl fusion protein, serves as a critical model for studying disease pathogenesis and therapeutic interventions. The constitutively active Bcr-Abl tyrosine kinase drives the proliferation and survival of CML cells, in part through the activation of downstream signaling pathways involving SFKs. A-419259 has been shown to effectively inhibit the proliferation of K-562 cells and induce apoptosis by targeting these critical downstream effectors.[3][4]

These application notes provide detailed protocols for the treatment of the K-562 cell line with A-419259 trihydrochloride and subsequent analysis of its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

In K-562 cells, the Bcr-Abl oncoprotein leads to the constitutive activation of multiple downstream signaling pathways that promote cell survival and proliferation. Src family kinases are key mediators in this process. A-419259 exerts its anti-leukemic effects by inhibiting these SFKs. This inhibition leads to a reduction in the activation of downstream signaling molecules, including Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-regulated kinase (Erk).[4] The inactivation of these pathways ultimately results in the downregulation of anti-apoptotic proteins, such as Bcl-XL, and the induction of apoptosis.[5]

A-419259_Mechanism_of_Action Bcr-Abl Bcr-Abl Src Family Kinases Src Family Kinases Bcr-Abl->Src Family Kinases STAT5 STAT5 Src Family Kinases->STAT5 Erk Erk Src Family Kinases->Erk A-419259 A-419259 A-419259->Src Family Kinases Bcl-XL Bcl-XL STAT5->Bcl-XL Proliferation Proliferation Erk->Proliferation Apoptosis Apoptosis Bcl-XL->Apoptosis

A-419259 inhibits Src kinases, blocking pro-survival signaling.

Data Presentation

Table 1: In Vitro Efficacy of A-419259 in K-562 Cells
ParameterIC50 ValueReference
K-562 Cell Proliferation0.1 - 0.3 µM[1][3]
Src Kinase Activity9 nM[1][6]
Lck Kinase Activity<3 nM[1][6]
Lyn Kinase Activity<3 nM[1][6]
Overall SFK Activity0.1 - 0.3 µM[3]
Table 2: Effect of A-419259 on Apoptosis and Protein Expression in K-562 Cells (Representative Data)
Treatment ConcentrationDurationApoptosis Rate (% of cells)Relative Bcl-XL mRNA Expression (% of control)Reference
0.1 µM20 hoursInduces apoptosis~75%[3][5]
0.3 µM20 hoursSignificant increase~50%[4][5]
1.0 µM20 hoursStrong induction~25%[4][5]
Table 3: Effect of A-419259 on Cell Cycle Distribution in K-562 Cells (Hypothetical Data Based on Similar Compounds)
Treatment ConcentrationDuration% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)48 hours55%30%15%
0.1 µM48 hours65%25%10%
0.3 µM48 hours75%15%10%

Note: Specific cell cycle analysis data for A-419259 in K-562 cells is not available in the searched literature. This table presents hypothetical data based on the known effects of other kinase inhibitors that induce G1 arrest in K-562 cells.[7]

Experimental Protocols

K-562 Cell Culture

The K-562 cell line is a human immortalized myelogenous leukemia line that grows in suspension.

Materials:

  • K-562 cells (ATCC® CCL-243™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture K-562 cells in T-75 flasks at a density of 1 x 10^5 to 1 x 10^6 viable cells/mL.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain the culture by splitting the cells every 2-3 days. Centrifuge the cell suspension at 100 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.

K562_Cell_Culture_Workflow cluster_0 Cell Maintenance Start Start with K-562 Cells Culture Culture in RPMI-1640 + 10% FBS + 1% Pen/Strep Start->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Check_Density Cell Density > 1x10^6 cells/mL? Incubate->Check_Density Check_Density->Incubate No Split Split Culture Check_Density->Split Yes Centrifuge Centrifuge at 100 x g for 5 min Split->Centrifuge Resuspend Resuspend in Fresh Medium Centrifuge->Resuspend Resuspend->Culture

Workflow for maintaining K-562 cell cultures.
Cell Viability Assay (MTT Assay)

Materials:

  • K-562 cells

  • Complete growth medium

  • A-419259 trihydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed K-562 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium.

  • Prepare serial dilutions of A-419259 in complete growth medium.

  • Add 100 µL of the A-419259 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • K-562 cells

  • Complete growth medium

  • A-419259 trihydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed K-562 cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.

  • Treat the cells with various concentrations of A-419259 (e.g., 0.1, 0.3, 1.0 µM) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Proteins

Materials:

  • K-562 cells

  • A-419259 trihydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-phospho-Erk, anti-Erk, anti-Bcl-XL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seed K-562 cells and treat with A-419259 as described for the apoptosis assay.

  • After treatment, harvest the cells and wash with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Western_Blot_Workflow cluster_1 Protein Analysis Workflow Cell_Treatment Treat K-562 cells with A-419259 Lysis Cell Lysis (RIPA Buffer) Cell_Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Key steps for Western blot analysis.

Conclusion

A-419259 trihydrochloride is a valuable tool for studying the role of Src family kinases in the pathobiology of CML. The protocols provided herein offer a framework for investigating the effects of this inhibitor on the K-562 cell line, enabling researchers to further elucidate the molecular mechanisms underlying its anti-leukemic activity and to explore its potential as a therapeutic agent.

References

Application Notes and Protocols for A-419259 Trihydrochloride in AML Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Patient-derived xenograft (PDX) models, where patient tumor cells are implanted into immunodeficient mice, are critical tools for preclinical evaluation of novel therapeutic agents. A-419259 trihydrochloride, also known as RK-20449, is a potent pyrrolo-pyrimidine derivative that functions as a Src family kinase (SFK) inhibitor, with particularly high affinity for Hematopoietic Cell Kinase (HCK).[1] Emerging research has demonstrated its efficacy in targeting AML cells, including leukemia stem cells (LSCs), in PDX models, suggesting its potential as a therapeutic agent to prevent relapse and improve patient outcomes.[1]

These application notes provide a comprehensive overview of the use of A-419259 in AML PDX models, including detailed experimental protocols, quantitative data from preclinical studies, and insights into its mechanism of action.

Mechanism of Action and Signaling Pathway

A-419259 is a selective inhibitor of Src family kinases, including HCK, a kinase that is highly expressed in human primary AML LSCs compared to normal hematopoietic stem cells.[1] By binding to the activation pocket of HCK, A-419259 disrupts downstream signaling pathways crucial for the survival and proliferation of AML cells. One of the key pathways affected is the STAT5 signaling cascade. Inhibition of SFKs by A-419259 leads to the suppression of STAT5 activation, which in turn reduces the expression of downstream targets involved in cell survival and proliferation.

a419259_pathway Receptor Growth Factor Receptor SFK Src Family Kinases (e.g., HCK) Receptor->SFK Activation STAT5 STAT5 SFK->STAT5 Phosphorylation pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 pSTAT5_n pSTAT5 pSTAT5->pSTAT5_n Translocation A419259 A-419259 A419259->SFK Inhibition DNA DNA pSTAT5_n->DNA Binds to Promoter Regions SurvivalGenes Upregulation of Survival & Proliferation Genes (e.g., c-Myc, BCL-xL) DNA->SurvivalGenes

A-419259 inhibits Src family kinases, blocking STAT5 signaling.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of A-419259 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of A-419259

TargetIC50 (nM)Cell LineIC50 (µM)
HCK<3K-5620.1-0.3
Lck<3Meg-010.1
Lyn<3
Src9
c-Abl3000
PKC>33,000

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of A-419259 in AML Patient-Derived Xenografts

AML Patient SampleTreatment GroupMean % of Human CD45+CD33+ Cells in BM (± SEM)Reduction in AML Burden
AML-1 (Therapy-Resistant)Vehicle15.6 ± 3.2-
A-419259 (30 mg/kg, b.i.d.)2.1 ± 0.786.5%
AML-2 (Therapy-Resistant)Vehicle25.4 ± 5.1-
A-419259 (30 mg/kg, b.i.d.)3.8 ± 1.285.0%

BM: Bone Marrow; b.i.d.: twice daily. Data adapted from Saito Y, et al. Sci Transl Med. 2013.[1]

Experimental Protocols

Establishment of AML Patient-Derived Xenografts (PDX)

This protocol outlines the general procedure for establishing AML PDX models. Specifics may vary depending on the patient sample and laboratory standards.

pdx_workflow PatientSample Obtain Primary AML Patient Sample (Bone Marrow or Peripheral Blood) IsolateMNCs Isolate Mononuclear Cells (MNCs) via Ficoll-Paque Density Gradient Centrifugation PatientSample->IsolateMNCs CellViability Assess Cell Viability (e.g., Trypan Blue Exclusion) IsolateMNCs->CellViability Injection Intravenously Inject 1 x 10^6 to 5 x 10^6 Viable AML Cells per Mouse CellViability->Injection ImmunodeficientMice Prepare Immunodeficient Mice (e.g., NOD/SCID/IL2rg_null_) Irradiation Sublethal Irradiation (e.g., 2.0 Gy) ImmunodeficientMice->Irradiation Irradiation->Injection EngraftmentMonitoring Monitor Engraftment (e.g., Flow Cytometry for human CD45+ cells in peripheral blood) Injection->EngraftmentMonitoring Expansion Expand Engrafted Cells (Secondary Transplantation) EngraftmentMonitoring->Expansion Optional

Workflow for establishing AML patient-derived xenografts.

Materials:

  • Primary AML patient bone marrow or peripheral blood sample

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Immunodeficient mice (e.g., NOD/SCID/IL2rgnull)

  • Irradiator

Procedure:

  • Isolate mononuclear cells (MNCs) from the patient sample using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Wash the isolated MNCs with PBS containing 2% FBS.

  • Assess cell viability using a method such as trypan blue exclusion.

  • On the day of transplantation, subject the immunodeficient mice to sublethal irradiation (e.g., 2.0 Gy).

  • Resuspend the viable AML cells in sterile PBS at a concentration of 1 x 107 to 5 x 107 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 106 to 5 x 106 cells) into each mouse via the tail vein.

  • Monitor the engraftment of human AML cells by periodically analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry, typically starting 4-6 weeks post-transplantation.

  • Once engraftment is established (typically >1% human CD45+ cells in peripheral blood), the mice are ready for therapeutic studies. For expansion, bone marrow from engrafted primary recipients can be harvested and transplanted into secondary recipients.

In Vivo Administration of A-419259 Trihydrochloride

Materials:

  • A-419259 trihydrochloride

  • Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • AML PDX mice with established engraftment

Procedure:

  • Preparation of A-419259 Formulation:

    • Prepare a stock solution of A-419259 trihydrochloride in a suitable solvent (e.g., DMSO) at a high concentration.

    • On the day of administration, dilute the stock solution with the vehicle (e.g., 0.5% methylcellulose) to the final desired concentration for oral gavage. For a 30 mg/kg dose in a 20 g mouse, the final volume for gavage is typically 100-200 µL. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animals.

  • Administration:

    • Administer A-419259 to the AML PDX mice via oral gavage at a dose of 30 mg/kg.[1]

    • The treatment is typically administered twice daily (b.i.d.).[1]

    • A control group of mice should receive the vehicle only.

  • Monitoring:

    • Monitor the health and body weight of the mice regularly throughout the treatment period.

    • At the end of the treatment period (e.g., 4-6 weeks), euthanize the mice and harvest bone marrow, spleen, and peripheral blood.

  • Efficacy Assessment:

    • Analyze the percentage of human AML cells (e.g., human CD45+CD33+) in the bone marrow, spleen, and peripheral blood using flow cytometry.

    • Compare the AML burden in the A-419259-treated group to the vehicle-treated group to determine the in vivo efficacy.

Conclusion

A-419259 trihydrochloride has demonstrated significant preclinical activity against AML, particularly in targeting leukemia stem cells within patient-derived xenograft models. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for AML. The targeted inhibition of Src family kinases, such as HCK, represents a promising approach to overcome resistance and prevent relapse in this challenging disease. Further investigation into the clinical potential of A-419259 and similar compounds is warranted.

References

Application Notes and Protocols for A-419259 Trihydrochloride in T-cell Lck Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective inhibitor of the Src family of protein tyrosine kinases, with particularly high affinity for Lymphocyte-specific protein tyrosine kinase (Lck)[1][2][3][4][5]. Lck is a critical signaling molecule in T-lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade upon antigen recognition[6][7][8][9]. Dysregulation of Lck activity has been implicated in various immunological disorders and malignancies, making it an attractive target for therapeutic intervention.

These application notes provide a comprehensive overview and detailed protocols for the utilization of A-419259 trihydrochloride to inhibit Lck in T-cells. The information is intended to guide researchers in designing and executing experiments to investigate the biological consequences of Lck inhibition in T-cell function.

Chemical and Physical Properties

PropertyValueReference
Synonyms RK-20449[10][11]
Molecular Formula C₂₉H₃₄N₆O · 3HCl[10]
Molecular Weight 592.0 g/mol [10]
Appearance Crystalline solid[10]
Purity ≥95%[10]
Solubility Methanol: 1.4 mg/mL, DMSO: 16 mg/mL, Water: 100 mM[1][10][12]

Mechanism of Action

A-419259 is a pyrrolo-pyrimidine derivative that functions as an ATP-competitive inhibitor of Src family kinases[3][4][13]. By binding to the ATP-binding pocket of the Lck kinase domain, it prevents the transfer of a phosphate group from ATP to its downstream substrates. This action effectively blocks the autophosphorylation of Lck and the subsequent phosphorylation of key signaling molecules in the TCR pathway, such as the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains[9][14].

In Vitro Kinase Inhibitory Activity

The inhibitory potency of A-419259 trihydrochloride against various kinases has been determined through in vitro kinase assays.

Kinase TargetIC₅₀ (nM)Reference(s)
Lck <3[1][2][3][4][5]
Src 9[1][2][3][4][5]
Lyn <3[1][2][3][4][5]
Hck 0.43 - 11.26[10][15]
c-Abl 3000[10]
PKC >33,000[10]

Lck Signaling Pathway in T-cells

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 ITAMs ITAMs CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck recruits Lck->ITAMs phosphorylates A419259 A-419259 A419259->Lck inhibits ZAP70 ZAP-70 ITAMs->ZAP70 recruits & activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates AP1 AP-1 LAT_SLP76->AP1 via Ras/MAPK pathway DAG DAG PLCg1->DAG IP3 IP₃ PLCg1->IP3 PKC_theta PKCθ DAG->PKC_theta Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB PKC_theta->NFkB NFAT NFAT Ca_flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Lck signaling cascade in T-cell activation.

Experimental Protocols

Preparation of A-419259 Trihydrochloride Stock Solution

Objective: To prepare a concentrated stock solution of A-419259 for use in cell culture experiments.

Materials:

  • A-419259 trihydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the A-419259 trihydrochloride powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of A-419259 in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW = 592.0 g/mol ), dissolve 5.92 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

T-cell Isolation and Culture

Objective: To isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) and maintain them in culture.

Materials:

  • Human peripheral blood or buffy coat

  • Ficoll-Paque PLUS or similar density gradient medium

  • RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) T-cell isolation kit

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)

  • Recombinant human IL-2 (optional, for T-cell expansion)

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Enrich for T-cells using a negative selection method (e.g., RosetteSep™ or MACS) to obtain untouched T-cells.

  • Wash the purified T-cells with complete RPMI medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Resuspend the T-cells in complete RPMI medium at a density of 1 x 10⁶ cells/mL. For T-cell expansion, the medium can be supplemented with recombinant human IL-2 (e.g., 20 U/mL).

T-cell Activation and Inhibition with A-419259

Objective: To activate T-cells in vitro and assess the inhibitory effect of A-419259.

T_Cell_Activation_Workflow Isolate_T_Cells Isolate Primary T-Cells Pre_Incubate Pre-incubate with A-419259 or Vehicle Isolate_T_Cells->Pre_Incubate Activate_T_Cells Activate T-Cells (e.g., anti-CD3/CD28) Pre_Incubate->Activate_T_Cells Incubate Incubate (Time course) Activate_T_Cells->Incubate Harvest Harvest Cells/Supernatant Incubate->Harvest Analysis Downstream Analysis Harvest->Analysis

Caption: Workflow for T-cell activation and inhibition assay.

Materials:

  • Purified T-cells in complete RPMI medium

  • 96-well flat-bottom culture plates

  • Anti-human CD3 antibody (plate-bound or soluble)

  • Anti-human CD28 antibody (soluble)

  • A-419259 trihydrochloride stock solution

  • Vehicle control (DMSO)

Protocol:

  • Plate Coating (for plate-bound anti-CD3):

    • Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C.

    • Before use, wash the wells twice with sterile PBS to remove unbound antibody.

  • Cell Seeding and Treatment:

    • Prepare serial dilutions of A-419259 in complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the diluted A-419259 or vehicle control to the appropriate wells.

    • Seed the purified T-cells at a density of 1-2 x 10⁵ cells/well.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • T-cell Activation:

    • For plate-bound anti-CD3: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.

    • For soluble anti-CD3: Add a cocktail of anti-CD3 and anti-CD28 antibodies to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 24-72 hours), depending on the downstream application.

Analysis of Lck Inhibition by Western Blotting

Objective: To determine the effect of A-419259 on the phosphorylation of Lck and its downstream targets.

Materials:

  • Treated and activated T-cells

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Lck (Tyr394), anti-total Lck, anti-phospho-ERK, anti-total ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment and activation, harvest the T-cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

T-cell Proliferation Assay (CFSE-based)

Objective: To measure the effect of A-419259 on T-cell proliferation.

Materials:

  • Purified T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE) staining solution

  • Complete RPMI medium

  • Flow cytometer

Protocol:

  • Label the purified T-cells with CFSE according to the manufacturer's protocol.

  • Quench the staining reaction and wash the cells.

  • Set up the T-cell activation and inhibition assay as described in Protocol 3.

  • Incubate the cells for 72-96 hours to allow for cell division.

  • Harvest the cells and wash them with PBS containing 2% FBS.

  • Analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

Cytokine Production Assay (ELISA)

Objective: To quantify the effect of A-419259 on the production of T-cell cytokines (e.g., IL-2, IFN-γ).

Materials:

  • Supernatants from treated and activated T-cell cultures

  • ELISA kit for the cytokine of interest (e.g., human IL-2 ELISA kit)

  • Microplate reader

Protocol:

  • Set up the T-cell activation and inhibition assay as described in Protocol 3.

  • After the desired incubation period (e.g., 24-48 hours), centrifuge the plate and carefully collect the culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Troubleshooting

IssuePossible CauseSuggested Solution
Low T-cell viability High DMSO concentration in the final culture medium.Ensure the final DMSO concentration does not exceed 0.1%.
Contamination.Maintain sterile technique throughout the procedure.
No or weak T-cell activation Inadequate concentration of activating antibodies.Titrate the anti-CD3 and anti-CD28 antibodies to determine the optimal concentration.
Poor T-cell quality.Use freshly isolated T-cells for best results.
Inconsistent results Variation in cell numbers.Ensure accurate cell counting and seeding.
Incomplete dissolution of A-419259.Ensure the stock solution is fully dissolved before use.

Safety and Handling

A-419259 trihydrochloride is for research use only and is not for human or veterinary use[10]. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Ordering Information

ProductSupplierCatalog Number
A-419259 trihydrochlorideMedChemExpressHY-11810A
Selleck ChemicalsS2699
Cayman Chemical18168
Tocris Bioscience5797

References

Experimental Guide for A-419259 Trihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs).[1][2] While extensively studied in oncology, its mechanism of action holds significant promise for neuroscience research. SFKs, including Src, Fyn, Lck, and Lyn, are non-receptor tyrosine kinases that are highly expressed in the central nervous system (CNS) and play critical roles in a multitude of neuronal and glial functions.[1][3]

In neurons, SFKs are key regulators of synaptic transmission and plasticity.[4] They are known to modulate the function of critical neurotransmitter receptors, including N-methyl-D-aspartate (NMDA) and AMPA receptors, which are fundamental to learning and memory.[1][3][4] Dysregulation of SFK activity has been implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases, neuropathic pain, and traumatic brain injury.[2][3][5]

In glial cells such as microglia and astrocytes, SFKs are pivotal in mediating neuroinflammatory responses.[1][3] Inhibition of SFKs has been demonstrated to attenuate microglial activation and the subsequent release of pro-inflammatory cytokines, suggesting a therapeutic potential for conditions with a neuroinflammatory component, such as Alzheimer's and Parkinson's disease.[5][6]

A-419259 trihydrochloride, with its high affinity for Src, Lck, and Lyn, serves as a valuable pharmacological tool to investigate these SFK-dependent processes in the CNS.[7] Its utility spans from in vitro studies on primary neuronal and glial cultures to in vivo investigations in animal models of neurological diseases.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of A-419259 against key Src family kinases. While this data is not specific to a neuroscience context, it provides the foundational information on the compound's potency and selectivity.

Target KinaseIC50 (nM)Reference(s)
Src9[1][7]
Lck3[1][7]
Lyn3[1][7]
Hck11.26[5]
c-Abl3000[5]
PKC>33,000[5]

Signaling Pathways and Experimental Workflows

Src Kinase Regulation of NMDA Receptor-Mediated Synaptic Plasticity

Src family kinases, particularly Src and Fyn, are critical downstream effectors of NMDA receptor activation, a key event in synaptic plasticity. Upon glutamate binding and postsynaptic depolarization, Ca2+ influx through the NMDA receptor leads to the activation of Src kinases. Activated Src then phosphorylates the NR2B subunit of the NMDA receptor, enhancing its channel activity and promoting downstream signaling cascades that lead to long-term potentiation (LTP), a cellular correlate of learning and memory. A-419259 can be used to investigate the necessity of Src kinase activity in these processes.

SFK_NMDAR_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Src Src Kinase Ca_ion->Src Activates Src->NMDAR Phosphorylates NR2B subunit Downstream Downstream Signaling (e.g., CaMKII, CREB) Src->Downstream Activates A419259 A-419259 A419259->Src Inhibits LTP Synaptic Plasticity (LTP) Downstream->LTP Neuroinflammation_Workflow cluster_workflow Experimental Workflow: Assessing Anti-Neuroinflammatory Effects cluster_readouts Readouts start Primary Microglia or BV2 Cells treatment Pre-treat with A-419259 (various concentrations) start->treatment stimulus Stimulate with LPS or Aβ treatment->stimulus incubation Incubate for 6-24 hours stimulus->incubation analysis Analyze Supernatant and Lysates incubation->analysis elisa ELISA for TNF-α, IL-6 analysis->elisa western Western Blot for p-Src, Iba1 analysis->western morphology Microscopy for Morphology analysis->morphology

References

Application of A-419259 Trihydrochloride in 3D Organoid Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), demonstrating nanomolar efficacy against Src, Lck, and Lyn kinases.[1] Aberrant SFK signaling is a hallmark of various malignancies, playing a crucial role in cell proliferation, survival, migration, and invasion. In the context of 3D organoid cultures, which more accurately recapitulate the complex cellular architecture and physiology of in vivo tissues, A-419259 serves as a valuable tool for investigating the role of SFK signaling in both normal development and disease progression. This document provides detailed application notes and protocols for the use of A-419259 trihydrochloride in 3D organoid systems.

Mechanism of Action

A-419259 trihydrochloride exerts its inhibitory effect by binding to the ATP-binding pocket of Src family kinases. This competitive inhibition prevents the transfer of phosphate groups from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling cascades that are critical for cellular functions such as proliferation and survival. In various cancer cell lines, A-419259 has been shown to inhibit proliferation and induce apoptosis.[1]

Applications in 3D Organoid Culture

The application of A-419259 trihydrochloride in 3D organoid cultures offers a physiologically relevant platform for a range of research and drug development activities:

  • Cancer Research: Patient-derived tumor organoids (PDTOs) can be treated with A-419259 to assess its anti-cancer efficacy in a model that reflects the patient's tumor heterogeneity and microenvironment. This is particularly relevant for cancers with known Src hyperactivation, such as colorectal, breast, and pancreatic cancers.

  • Developmental Biology: Given the role of SFKs in intestinal stem cell proliferation and regeneration, A-419259 can be used to probe the specific functions of these kinases in organoid formation, differentiation, and tissue homeostasis.

  • Drug Discovery and Screening: A-419259 can be used as a reference compound in high-throughput screening assays to identify novel anti-cancer agents that target SFK signaling pathways.

  • Toxicity Studies: The effect of A-419259 on the viability and function of healthy organoids derived from various tissues can be assessed to determine its potential off-target effects and therapeutic window.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of A-419259 in 2D cell cultures and provide comparative data for other Src inhibitors in 3D organoid models. It is important to note that drug responses can differ significantly between 2D and 3D culture systems, with 3D models often requiring higher drug concentrations to achieve a similar effect.

Table 1: In Vitro Inhibitory Activity of A-419259 Trihydrochloride in 2D Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K-562Chronic Myelogenous Leukemia0.1 - 0.3[1]
Meg-01Chronic Myelogenous Leukemia~0.1[1]
DAGM/Bcr-AblChronic Myelogenous Leukemia0.1 - 0.3[1]

Table 2: Effects of the Src Inhibitor Dasatinib on Ovarian Cancer (OC) Organoids

Culture SystemEffect on Cell Death (Compared to 2D)Effect on Growth Arrest (Compared to 2D)Reference
3D OrganoidsSignificantly LowerSignificantly Lower[2]

Signaling Pathways and Experimental Workflow

cluster_0 Src Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinases (SFKs) RTK->Src Integrin Integrin FAK FAK Integrin->FAK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Migration Cell Migration Src->Migration A419259 A-419259 A419259->Src FAK->Src Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT3->Proliferation STAT3->Survival

Caption: Src Signaling Pathway Inhibition by A-419259.

cluster_1 Experimental Workflow start Start: Organoid Culture step1 Day 0: Seed Organoids in Matrigel Domes start->step1 step2 Day 1: Add A-419259 Trihydrochloride step1->step2 step3 Day 1-7: Incubate and Monitor step2->step3 step4 Endpoint Analysis step3->step4 analysis1 Viability Assay (e.g., CellTiter-Glo) step4->analysis1 analysis2 Imaging & Morphological Analysis step4->analysis2 analysis3 Molecular Analysis (qPCR, Western Blot) step4->analysis3

Caption: A-419259 Treatment Workflow in 3D Organoids.

Experimental Protocols

Materials and Reagents
  • A-419259 trihydrochloride (prepare stock solution in DMSO)

  • 3D organoid culture of interest (e.g., patient-derived tumor organoids, intestinal organoids)

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium (specific to the organoid type)

  • Phosphate-buffered saline (PBS)

  • Cell recovery solution (e.g., Corning® Cell Recovery Solution)

  • 96-well clear bottom, white-walled plates

  • Cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Reagents for molecular analysis (optional, e.g., TRIzol™, antibodies for Western blotting)

Protocol for A-419259 Treatment and Viability Assessment

1. Organoid Seeding:

  • Thaw basement membrane matrix on ice.

  • Harvest established organoids and dissociate them into small fragments or single cells, following standard protocols for the specific organoid type.

  • Resuspend the organoid fragments/cells in the thawed basement membrane matrix at a desired density.

  • Plate 25-50 µL domes of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate.

  • Incubate the plate at 37°C for 15-30 minutes to allow the domes to solidify.

  • Gently add 100 µL of pre-warmed organoid culture medium to each well.

  • Culture the organoids for 24-48 hours to allow for initial growth and recovery.

2. A-419259 Trihydrochloride Preparation and Treatment:

  • Prepare a stock solution of A-419259 trihydrochloride in sterile DMSO (e.g., 10 mM).

  • On the day of treatment, prepare serial dilutions of A-419259 in fresh organoid culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest A-419259 concentration.

  • Carefully remove the existing medium from the organoid cultures.

  • Add 100 µL of the medium containing the different concentrations of A-419259 or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72 hours).

3. Endpoint Analysis: Cell Viability Assay (CellTiter-Glo® 3D)

  • Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells for each treatment condition relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Optional Endpoint Analyses
  • Imaging and Morphological Analysis: At the end of the treatment period, capture brightfield and/or fluorescence images of the organoids to assess changes in size, morphology, and budding.

  • Molecular Analysis: Harvest organoids by first dissolving the basement membrane matrix using a cell recovery solution. The recovered organoids can then be used for RNA or protein extraction to analyze changes in gene and protein expression levels of SFK signaling pathway components or markers of proliferation and apoptosis via qPCR or Western blotting.

Logical Relationships in Application

cluster_2 Application Logic premise Premise: Src Family Kinases (SFKs) are key drivers of oncogenesis and intestinal stem cell proliferation. application1 Application 1: Investigate the role of SFKs in organoid development and disease. premise->application1 application2 Application 2: Assess the therapeutic potential of SFK inhibition in a patient-relevant cancer model. premise->application2 tool Tool: A-419259 is a potent SFK inhibitor. tool->application1 tool->application2 model Model System: 3D Organoids mimic in vivo tissue architecture and function. model->application1 model->application2 outcome Expected Outcome: Modulation of organoid growth, differentiation, or viability, providing insights into SFK function and therapeutic targeting. application1->outcome application2->outcome

Caption: Rationale for using A-419259 in 3D organoids.

Conclusion

A-419259 trihydrochloride is a powerful research tool for dissecting the intricate roles of Src family kinases in the complex 3D environment of organoid cultures. The protocols and application notes provided here offer a framework for researchers to effectively utilize this inhibitor in their studies, contributing to a deeper understanding of developmental and disease processes and facilitating the discovery of novel therapeutic strategies.

References

Troubleshooting & Optimization

A 419259 trihydrochloride solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with A-419259 trihydrochloride in aqueous buffers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dissolution of A-419259 trihydrochloride for experimental use.

Issue 1: The compound is not dissolving in my aqueous buffer at the desired concentration.

  • Question: I am trying to prepare a stock solution of A-419259 trihydrochloride in a standard phosphate-buffered saline (PBS) at a concentration of 10 mg/mL, but it is not fully dissolving. What could be the issue and how can I resolve it?

  • Answer: While A-419259 trihydrochloride is reported to be soluble in water and PBS, achieving high concentrations in certain buffers can be challenging. Here are several factors that could be contributing to the issue and corresponding troubleshooting steps:

    • Common Ion Effect: The "trihydrochloride" salt form of A-419259 means it has three hydrochloride ions. In a buffer containing chloride ions (like PBS), the high concentration of a common ion can suppress the dissolution of the salt.[1]

    • pH of the Buffer: The solubility of hydrochloride salts of weak bases can be pH-dependent.[1] If the pH of your buffer is too high, it can cause the conversion of the soluble salt form to the less soluble free base, leading to precipitation.

    • Buffer Species: Certain buffer species, like phosphate, can sometimes interact with the compound and affect its solubility.[2]

    • Dissolution Kinetics: The rate of dissolution may be slow.

    Troubleshooting Steps:

    • Use Deionized Water for High Concentration Stock Solutions: Prepare a high-concentration stock solution in deionized water first. A-419259 trihydrochloride is reported to be soluble up to 100 mM (approximately 59.2 mg/mL) in water.[3][4] You can then dilute this stock solution into your aqueous buffer to the final desired concentration.

    • Adjust the pH: If you must dissolve it directly in your buffer, try adjusting the pH to a more acidic range (e.g., pH 4-5) to favor the protonated, more soluble form of the compound. However, ensure the final pH is compatible with your experimental system.

    • Gentle Heating and Sonication: To aid dissolution, gently warm the solution to 37°C and use sonication.[5] Avoid excessive heat, which could degrade the compound.

    • Consider an Alternative Buffer: If issues persist, consider using a different buffer system that does not contain high concentrations of chloride or phosphate ions, such as a citrate or acetate buffer, while maintaining an appropriate pH.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Question: I successfully dissolved A-419259 trihydrochloride in my buffer, but after some time, or upon storage, a precipitate forms. Why is this happening and how can I prevent it?

  • Answer: Precipitation after initial dissolution is often due to a phenomenon called disproportionation, where the salt form converts to the less soluble free base.[6][7] This can be triggered by changes in pH, temperature, or the presence of certain ions.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment to minimize the risk of precipitation over time.[8]

    • Storage of Stock Solutions: If you need to store stock solutions, it is best to prepare them in a solvent like DMSO, which can maintain the compound's stability in solution.[3][4] Aliquot the stock solution and store it at -20°C or -80°C.[5] When needed, thaw an aliquot and dilute it into your aqueous buffer immediately before use.

    • Maintain a Low pH: If storing an aqueous stock is necessary, ensure the pH is maintained in the acidic range to keep the compound in its protonated, soluble form.

    • Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can decrease the stability of the compound in solution.[5] It is best to aliquot stock solutions into single-use volumes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of A-419259 trihydrochloride?

A1: For high-concentration stock solutions, DMSO is a reliable choice, with a reported solubility of up to 20 mM.[3][4] For aqueous-based experiments, preparing a concentrated stock in deionized water (up to 100 mM) is also a good option before diluting into your experimental buffer.[3][4]

Q2: What are the known solubility limits of A-419259 trihydrochloride?

A2: The solubility of A-419259 trihydrochloride can vary depending on the solvent and conditions. The following table summarizes the reported solubility data:

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Citation(s)
Water10059.2[3][4]
DMSO2011.84[3][4]
PBSNot explicitly quantified, but reported to be soluble up to 100 mg/mL with potential for issues100[5]
MethanolNot explicitly in mM1.4[9]

Q3: What is the mechanism of action of A-419259?

A3: A-419259 is a potent inhibitor of the Src family of kinases, including Src, Lck, and Lyn, with IC50 values in the low nanomolar range.[5][10][11][12][13][14] By inhibiting these kinases, it can block downstream signaling pathways, such as the one mediated by Bcr-Abl, which is crucial for the proliferation of certain cancer cells.[9] This inhibition ultimately leads to the induction of apoptosis (programmed cell death).[9][10][11][12]

Q4: How should I handle and store A-419259 trihydrochloride powder?

A4: The compound should be stored desiccated at room temperature.[3] As with most chemical reagents, it is advisable to handle the powder in a well-ventilated area and use appropriate personal protective equipment.

Experimental Protocols

Protocol for Dissolving A-419259 Trihydrochloride in Aqueous Buffer

  • Weighing the Compound: Carefully weigh the desired amount of A-419259 trihydrochloride powder in a sterile microcentrifuge tube.

  • Initial Solubilization (Recommended):

    • Add a small volume of deionized water to the powder to create a concentrated stock solution (e.g., 50-100 mg/mL).

    • Vortex the solution vigorously.

    • If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.

  • Dilution into Final Buffer:

    • Add the appropriate volume of the concentrated stock solution to your pre-warmed aqueous buffer to achieve the final desired concentration.

    • Vortex the final solution to ensure homogeneity.

  • Final Check:

    • Visually inspect the solution for any undissolved particles or precipitation.

    • Use the solution immediately for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing A-419259 Trihydrochloride start Start weigh Weigh A-419259 Trihydrochloride Powder start->weigh add_solvent Add Deionized Water (for concentrated stock) weigh->add_solvent dissolve Vortex and/or Sonicate (Gentle heat if necessary) add_solvent->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution dilute Dilute Stock into Aqueous Buffer check_dissolution->dilute Dissolved troubleshoot Troubleshoot: - Adjust pH - Change Buffer check_dissolution->troubleshoot Not Dissolved final_check Final Visual Inspection dilute->final_check use_solution Use Freshly Prepared Solution in Experiment final_check->use_solution Clear Solution final_check->troubleshoot Precipitate Formed end End use_solution->end troubleshoot->add_solvent

Caption: Workflow for dissolving A-419259 trihydrochloride.

signaling_pathway A-419259 Mechanism of Action: Inhibition of Src Kinase and Induction of Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src_Kinase Src Family Kinases (Src, Lck, Lyn) Growth_Factor_Receptor->Src_Kinase Downstream_Signaling Downstream Signaling (e.g., Bcr-Abl, Stat5, Erk) Src_Kinase->Downstream_Signaling Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Downstream_Signaling->Anti_Apoptotic Upregulates Proliferation Cell Proliferation and Survival Downstream_Signaling->Proliferation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces A419259 A-419259 Trihydrochloride A419259->Src_Kinase Inhibits

Caption: A-419259 inhibits Src kinases, leading to apoptosis.

References

troubleshooting unexpected results with A 419259 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using A 419259 trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Src family of kinases (SFKs).[1][2][3][4][5] It exhibits strong inhibitory activity against several members of this family, including Src, Lck, Lyn, and Hck.[1][2][5][6] By blocking the activity of these kinases, this compound disrupts key signaling pathways involved in cell proliferation, differentiation, and survival.[1][2]

Q2: What are the recommended solvent and storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C, where it can be stable for at least four years.[6] For preparing stock solutions, solubility has been reported in water (up to 100 mM), DMSO (up to 20 mM), and methanol (1.4 mg/ml).[6][7] Once in solution, it is recommended to prepare fresh solutions for use, as they can be unstable.[3] If storage of a stock solution is necessary, it is best to aliquot and store at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]

Q3: What are the known IC50 values for this compound against various kinases?

The inhibitory activity of this compound has been characterized against several kinases. A summary of these values is provided in the table below.

KinaseIC50 Value
Hck0.43 nM[7]
Lck<3 nM[2][5][6]
Lyn<3 nM[2][5][6]
Src9 nM[1][2][3][5][6]
c-Abl3,000 nM[6]
PKC>33 µM[6]

Q4: In which cell lines has this compound shown activity?

This compound has been shown to suppress proliferation and induce apoptosis in various cancer cell lines, particularly chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) cells.[7] It is effective in Philadelphia chromosome-positive (Ph+) cells like K-562 and Meg-01, but not in Ph- cells such as TF-1 and HEL.[6] It has also been used in studies with murine and human embryonic stem cells to inhibit differentiation.[1][2][6]

Troubleshooting Guide

Issue 1: Reduced or no observed activity of the compound in my cell-based assay.

This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify the potential cause.

G cluster_0 Troubleshooting Workflow: No Compound Activity A Start: No/Reduced Activity Observed B Verify Stock Solution Preparation and Storage A->B C Check Cell Line Sensitivity B->C Solution OK D Optimize Assay Conditions C->D Cells are Sensitive E Confirm Target Expression and Activity D->E Conditions Optimized F Resolution E->F Target Confirmed

Troubleshooting workflow for unexpected results.
  • Step 1: Verify Stock Solution Preparation and Storage.

    • Question: Was the compound dissolved in an appropriate solvent at the correct concentration?

    • Action: Refer to the solubility data. This compound is soluble in water, DMSO, and methanol.[6][7] Ensure the powder was fully dissolved.

    • Question: How was the stock solution stored?

    • Action: Solutions are reported to be unstable.[3] Ideally, fresh solutions should be prepared for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles and has been stored appropriately (-80°C for up to 6 months).[1]

  • Step 2: Check Cell Line Sensitivity.

    • Question: Is the cell line you are using known to be sensitive to Src family kinase inhibition?

    • Action: this compound has shown efficacy in Ph+ CML and AML cell lines.[6][7] Its effect on other cell types may vary. Consider using a positive control cell line known to be sensitive, such as K-562.[6]

  • Step 3: Optimize Assay Conditions.

    • Question: Are the concentration and incubation time appropriate for your experiment?

    • Action: The effective concentration can vary between cell lines. For example, IC50 values for proliferation inhibition in K-562 and Meg-01 cells are in the range of 0.1-0.3 µM.[1][2][6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay. Incubation times in published studies range from 16 hours to 5 days.[1][2]

  • Step 4: Confirm Target Expression and Activity.

    • Question: Do your cells express active Src family kinases?

    • Action: Perform a western blot to confirm the expression of Src, Lck, Lyn, or Hck in your cell lysate. You can also assess the phosphorylation status of downstream targets to confirm the baseline activity of the pathway.

Issue 2: Unexpected toxicity or off-target effects observed.

G cluster_1 Signaling Pathway of this compound A419259 A 419259 trihydrochloride SFK Src Family Kinases (Src, Lck, Lyn, Hck) A419259->SFK inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) SFK->Downstream activation

Simplified signaling pathway of this compound.
  • Step 1: Titrate the Concentration.

    • Action: High concentrations of any compound can lead to non-specific effects. Perform a dose-response curve to identify the lowest effective concentration that produces the desired on-target effect with minimal toxicity.

  • Step 2: Evaluate Solvent Toxicity.

    • Question: What is the final concentration of the solvent (e.g., DMSO) in your culture medium?

    • Action: High concentrations of solvents can be toxic to cells. Ensure the final solvent concentration is below the tolerance level for your specific cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments to assess the effect of the solvent.

  • Step 3: Consider the Compound's Selectivity Profile.

    • Action: While this compound is selective for Src family kinases, it is not entirely specific. At higher concentrations, it may inhibit other kinases. Refer to the selectivity data to understand potential off-target effects. For example, its IC50 for c-Abl is significantly higher than for Src family kinases.[6]

Experimental Protocols

General Protocol for In Vitro Cell Proliferation Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTS or MTT assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

General Protocol for Western Blotting to Assess Target Inhibition

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle-treated control.

  • Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against the phosphorylated form of a Src family kinase or a downstream target.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

References

potential off-target effects of A 419259 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of A-419259 trihydrochloride. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of A-419259 trihydrochloride?

A-419259 is a potent, second-generation pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs).[1][2][3] It demonstrates high affinity for key members of this family, making it a valuable tool for studying SFK signaling.

Q2: What are the known on-target inhibitory concentrations for A-419259?

A-419259 exhibits low nanomolar potency against several Src family kinases. The half-maximal inhibitory concentrations (IC50) are as follows:

Target KinaseIC50 (nM)
Lck<3
Lyn<3
Src9
Hck11.26

Q3: What is known about the broader selectivity and off-target profile of A-419259?

A-419259 is considered a relatively selective inhibitor for the Src family of kinases.[1][2] Studies have shown its selectivity over other kinases such as c-Abl and Protein Kinase C (PKC).[4][5]

A KINOMEscan analysis revealed that at a concentration of 1.0 μM, A-419259 interacted with only 19 kinase domains out of a panel of 468 tested, indicating a narrow off-target profile at this concentration.[6] However, the specific identities of these 19 kinases are not publicly available in the reviewed literature.

Q4: What are the potential downstream signaling pathways affected by A-419259?

By inhibiting Src family kinases, A-419259 can modulate various downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Notably, it has been shown to suppress the activation of Signal Transducer and Activator of Transcription 5 (Stat5) and the Extracellular signal-regulated kinase (Erk) pathway in Bcr-Abl positive leukemia cells.[7]

Q5: In which cellular models has the activity of A-419259 been characterized?

A-419259 has been shown to block proliferation and induce apoptosis in Chronic Myelogenous Leukemia (CML) cell lines, such as K-562 and Meg-01.[1][3][8] It also inhibits the proliferation of DAGM/Bcr-Abl cells.[1][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with Src family kinase inhibition. Off-target effect: A-419259 may be interacting with other kinases or proteins within the cell, leading to the observed phenotype.1. Perform a kinase inhibitor selectivity profiling assay: Use a commercial service (e.g., KINOMEscan) to screen A-419259 against a broad panel of kinases to identify potential off-targets at your experimental concentration.2. Validate off-targets: Confirm any identified off-target interactions with in-house biochemical or cell-based assays.3. Use a structurally distinct SFK inhibitor: Compare the phenotype with that induced by another SFK inhibitor with a different chemical scaffold to see if the effect is target-specific.
Variability in experimental results between batches of A-419259. Compound integrity and handling: Degradation or improper storage of the compound can lead to inconsistent activity.1. Ensure proper storage: Store A-419259 trihydrochloride as a solid at -20°C, protected from light and moisture.2. Prepare fresh stock solutions: Dissolve the compound in an appropriate solvent (e.g., DMSO) and aliquot for single use to avoid repeated freeze-thaw cycles.3. Confirm compound identity and purity: If variability persists, consider analytical validation of the compound's integrity.
Lower than expected potency in cell-based assays. Cellular permeability or efflux: The compound may have poor cell membrane permeability or be actively transported out of the cells by efflux pumps.1. Increase incubation time: Allow for longer exposure of the cells to the compound.2. Use efflux pump inhibitors: Co-treatment with known inhibitors of ABC transporters (e.g., verapamil) may increase the intracellular concentration of A-419259.
Inconsistent results in in vitro kinase assays. Assay conditions: Factors such as ATP concentration, substrate choice, and enzyme purity can significantly impact the measured IC50 values.1. Standardize assay conditions: Ensure consistent ATP concentration (often at the Km for the kinase), substrate concentration, and buffer composition across all experiments.2. Use high-quality reagents: Use purified, active kinases and high-purity substrates.3. Include appropriate controls: Always include positive (known inhibitor) and negative (vehicle) controls.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a general framework for assessing the inhibitory activity of A-419259 against a target kinase.

Materials:

  • Purified active kinase (e.g., Src, Lck, Lyn)

  • Kinase-specific substrate (e.g., a peptide containing a tyrosine residue)

  • A-419259 trihydrochloride

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody (phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., H2SO4)

  • 96-well microplate

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the kinase-specific substrate dissolved in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with blocking buffer for 1 hour at room temperature.

  • Inhibitor Preparation: Prepare serial dilutions of A-419259 in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Kinase Reaction:

    • Add the diluted A-419259 or vehicle control to the wells.

    • Add the purified kinase to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add the phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of A-419259 and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway A419259 A-419259 SFK Src Family Kinases (Src, Lck, Lyn, Hck) A419259->SFK Inhibition Downstream Downstream Signaling (e.g., Stat5, Erk) SFK->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: A-419259 inhibits Src family kinases, leading to downstream effects on cell proliferation and apoptosis.

Caption: Troubleshooting workflow for investigating unexpected experimental results with A-419259.

References

A 419259 trihydrochloride stability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of A-419259 trihydrochloride in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of A-419259 trihydrochloride in long-term experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results over time. Degradation of A-419259 trihydrochloride in stock or working solutions.Prepare fresh solutions for each experiment, as solutions are known to be unstable.[1][2] If using a stock solution over a short period, aliquot and store at -80°C to minimize freeze-thaw cycles.[3]
Improper storage of the solid compound.Ensure the solid form of A-419259 trihydrochloride is stored at -20°C, desiccated.[4] One supplier suggests stability for at least four years under these conditions.[4]
Precipitation observed in stock or working solutions. The solubility limit has been exceeded.A-419259 trihydrochloride is soluble up to 100 mM in water and 20 mM in DMSO. Do not exceed these concentrations. If precipitation occurs upon freezing, gentle warming and vortexing may be required to redissolve the compound.
The compound is degrading into less soluble products.This is a sign of significant instability. Discard the solution and prepare a fresh one.
Loss of compound activity in a cell-based assay. Adsorption of the compound to plasticware.Use low-protein-binding tubes and plates for the preparation and storage of dilute solutions.
Degradation due to components in the cell culture media.Prepare fresh dilutions of A-419259 in media immediately before adding to cells. Minimize the time the compound spends in the media before the experiment.
Difficulty in achieving a consistent concentration for in vivo studies. Instability in the formulation vehicle.For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid A-419259 trihydrochloride?

A1: For long-term stability, solid A-419259 trihydrochloride should be stored at -20°C in a desiccated environment.[4] Under these conditions, the compound has been reported to be stable for at least four years.[4]

Q2: How stable are solutions of A-419259 trihydrochloride?

A2: Solutions of A-419259 trihydrochloride are considered unstable and it is strongly recommended to prepare them fresh for each experiment.[1][2]

Q3: What solvents should I use to prepare stock solutions?

A3: A-419259 trihydrochloride is soluble in water up to 100 mM and in DMSO up to 20 mM. For cell culture experiments, DMSO is a common solvent for preparing concentrated stock solutions that can then be further diluted in aqueous media.

Q4: Can I store stock solutions of A-419259 trihydrochloride? If so, for how long?

A4: While preparing fresh is best, if you must store a stock solution, it is recommended to aliquot it into single-use volumes and store at -80°C for no longer than six months, or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation pathways for A-419259 trihydrochloride?

A5: While specific degradation pathways for A-419259 have not been detailed in the provided literature, small molecules with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.

Q6: How can I monitor the stability of A-419259 trihydrochloride in my long-term experiments?

A6: A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, should be used.[5] This method should be able to separate the parent compound from any potential degradation products.

Experimental Protocols

Protocol for Assessing the Stability of A-419259 Trihydrochloride in Solution

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of A-419259 trihydrochloride in solution.

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of A-419259 trihydrochloride in DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl.

  • Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH.

  • Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp).

  • Control: Dilute the stock solution to 100 µM in a neutral aqueous buffer (e.g., PBS, pH 7.4).

3. Time Points:

  • Collect samples at initial (t=0) and subsequent time points (e.g., 1, 2, 4, 8, 24 hours). The exact time points may need to be adjusted based on the observed rate of degradation.

4. Sample Analysis:

  • At each time point, quench the degradation reaction if necessary (e.g., neutralize acidic and basic solutions).

  • Analyze the samples by a validated stability-indicating RP-HPLC method.

  • Monitor the peak area of the parent compound (A-419259) and the appearance of any new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of A-419259 remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics under each stress condition.

G Experimental Workflow for A-419259 Stability Testing cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid Dilute to 100 µM base Base Hydrolysis (0.1 M NaOH) prep_stock->base Dilute to 100 µM oxidation Oxidation (3% H2O2) prep_stock->oxidation Dilute to 100 µM thermal Thermal (60°C) prep_stock->thermal Dilute to 100 µM photo Photolytic (UV light) prep_stock->photo Dilute to 100 µM control Control (PBS, pH 7.4) prep_stock->control Dilute to 100 µM sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling hplc RP-HPLC Analysis sampling->hplc data Data Interpretation & Kinetics hplc->data

Workflow for A-419259 stability assessment.

Signaling Pathway

A-419259 is a potent inhibitor of Src family kinases (SFKs), with particularly high activity against Hck. SFKs are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, and migration. In the context of certain cancers, such as chronic myeloid leukemia (CML) and acute myeloid leukemia (AML), SFKs like Hck are often overactive and contribute to disease progression.

G Simplified Src Family Kinase (Hck) Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects growth_factor Growth Factors / Cytokines receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor hck Hck (Src Family Kinase) receptor->hck Activation bcr_abl BCR-ABL (in CML) bcr_abl->hck Activation stat5 STAT5 hck->stat5 Phosphorylation & Activation pi3k_akt PI3K/AKT Pathway hck->pi3k_akt Phosphorylation & Activation ras_mapk RAS/MAPK Pathway hck->ras_mapk Phosphorylation & Activation a419259 A-419259 a419259->hck Inhibition proliferation Cell Proliferation a419259->proliferation survival Cell Survival a419259->survival apoptosis Apoptosis a419259->apoptosis Induction stat5->proliferation pi3k_akt->survival ras_mapk->proliferation

A-419259 inhibits Hck signaling.

References

how to prevent A 419259 trihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of A 419259 trihydrochloride precipitation in cell culture media.

Troubleshooting Guide: Preventing Precipitation

This guide addresses the primary challenges encountered when preparing and using this compound solutions in experimental settings.

Issue 1: Immediate Precipitation Upon Addition to Media

Question: My this compound, dissolved in a stock solvent, precipitated immediately when I added it to my cell culture medium. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue when a concentrated stock solution is diluted into an aqueous buffer like cell culture media, where the compound is less soluble.[1] The primary causes and their respective solutions are outlined below.

Potential CauseExplanationRecommended Solution
Rapid Dilution Adding a concentrated stock (especially in DMSO) directly into a large volume of media causes a rapid solvent exchange, leading to the compound falling out of solution.[1]Perform a serial dilution. First, dilute the stock in a small volume of pre-warmed media, then add this intermediate dilution to the final volume. Add the compound dropwise while gently swirling the media.[1]
High Final Concentration The intended final working concentration of A 419259 may exceed its solubility limit in the specific cell culture medium being used.Decrease the final working concentration. If a high concentration is necessary, consider using a solubilizing agent, but validate its effect on your cell model first.
Low Media Temperature The solubility of many compounds, including A 419259, decreases at lower temperatures. Adding the stock to cold media can trigger precipitation.[1]Always use cell culture media pre-warmed to 37°C for all dilutions.[1][2]
Inappropriate Stock Solvent While A 419259 is highly soluble in water and PBS, using a highly concentrated DMSO stock can lead to precipitation upon dilution in aqueous media.[1][3]For aqueous-based media, the preferred stock solvent is sterile water or PBS, where A 419259 is highly soluble (up to 100 mM).[3][4] If DMSO must be used, prepare the stock at a lower concentration.

Issue 2: Delayed Precipitation After Incubation

Question: The media containing this compound was clear initially, but a crystalline or cloudy precipitate formed after several hours or days in the incubator. What could be happening?

Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions between the compound and media components.[1]

Potential CauseExplanationRecommended Solution
pH Shift in Media Cell metabolism can alter the pH of the culture medium over time. As A 419259 is a trihydrochloride salt, its solubility is pH-dependent.[5][6] A shift in pH can decrease its solubility.Ensure you are using a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[2] Monitor the media color (if it contains phenol red) as an indicator of pH changes.
Interaction with Media Components A 419259 may interact with salts (e.g., phosphates, carbonates), proteins (if using serum), or other supplements in the media to form insoluble complexes.[7][8]Test the compound's stability in a simpler buffered saline solution (like PBS) to see if media components are the issue.[1] If serum is suspected, consider reducing the serum percentage or using a serum-free formulation if compatible with your cells.
Media Evaporation In long-term experiments, evaporation from the culture vessel can increase the concentration of all components, including A 419259, potentially pushing it beyond its solubility limit.[1][2][9]Use culture plates with low-evaporation lids, ensure the incubator has proper humidification, or consider sealing plates with gas-permeable membranes for long-term studies.[1]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1]Minimize the time that culture vessels are outside the incubator. For frequent observation, use a microscope with an integrated environmental chamber.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stock solution solvent and concentration for this compound? A1: this compound is highly soluble in aqueous solutions. The recommended primary solvent is sterile water or PBS, where it can be dissolved up to 100 mM (59.2 mg/mL).[3][4] It is also soluble in DMSO up to 20 mM (11.84 mg/mL).[4] Given its high aqueous solubility, preparing a stock in water or PBS is often preferable to minimize potential DMSO-related cytotoxicity.

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium? A2: If you must use a DMSO stock, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1][2] It is crucial to run a vehicle control (media with the same final DMSO concentration) to ensure the observed effects are from the compound and not the solvent.

Q3: Can I use heat or sonication to redissolve the precipitate? A3: Gentle warming (to 37°C) and/or brief sonication can be used to aid the initial dissolution of the compound when preparing a stock solution.[10][11] However, it is not recommended to heat or sonicate the complete cell culture medium containing the precipitate, as this can degrade sensitive media components like vitamins, amino acids, and growth factors.[2]

Q4: How should I store this compound stock solutions? A4: Powdered this compound should be stored desiccated.[3][4] Some suppliers note that solutions are unstable and recommend preparing them fresh for each experiment.[12] If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[10]

Technical Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₂₉H₃₄N₆O·3HCl[3][4]
Molecular Weight 592.01 g/mol [3][4]
Solubility in Water ≤ 100 mM (59.2 mg/mL)[3][4]
Solubility in PBS ≤ 100 mg/mL (~169 mM)[10]
Solubility in DMSO ≤ 20 mM (11.84 mg/mL)[3][4]
IC₅₀ for Src 9 nM[10][11][12]
IC₅₀ for Lck < 3 nM[10][11][12]
IC₅₀ for Lyn < 3 nM[10][11][12]
IC₅₀ for Hck 0.43 nM[3][4]

Experimental Protocols

Protocol 1: Recommended Stock Solution Preparation (Aqueous)

This protocol is recommended to minimize solvent effects in cell culture.

  • Calculate the mass of this compound required to make a stock solution at a desired concentration (e.g., 10 mM).

  • Add the appropriate volume of sterile, room temperature water or PBS to the vial of powdered compound.

  • Vortex briefly to mix. If full dissolution is not immediate, you may warm the solution to 37°C for 5-10 minutes and/or sonicate briefly.

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Use immediately or aliquot into sterile, single-use tubes for storage at -20°C or -80°C.[10]

Protocol 2: Preparation of Working Solution in Cell Culture Media

This protocol uses a serial dilution method to prevent precipitation.

  • Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C.

  • Thaw your stock solution of this compound.

  • Create an intermediate dilution. For example, to achieve a final concentration of 1 µM in 10 mL of media from a 10 mM stock, first add 1 µL of the stock solution to 99 µL of pre-warmed media (to make a 100 µM intermediate solution). Mix gently by pipetting.

  • Add 100 µL of this 100 µM intermediate solution to the final 9.9 mL of pre-warmed media.

  • Gently swirl the flask or plate to ensure even distribution without causing the compound to crash out.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of Src family kinases (SFKs), including Src, Lck, Lyn, and Hck.[4][10] These kinases are critical components of multiple signaling pathways that regulate cell proliferation, survival, differentiation, and migration. By inhibiting SFK activity, A 419259 disrupts these downstream pathways, leading to effects such as the induction of apoptosis in certain cancer cells and the inhibition of differentiation in embryonic stem cells.[11][13]

A419259_Signaling_Pathway cluster_main Cellular Response A419259 A 419259 SFK Src Family Kinases (Src, Lck, Lyn) A419259->SFK Inhibition Downstream Downstream Signaling (e.g., Bcr-Abl pathway) SFK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) Downstream->Apoptosis Inhibits

References

addressing A 419259 trihydrochloride resistance in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-419259 trihydrochloride.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of A-419259 trihydrochloride?

A-419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine inhibitor of the Src family kinases (SFKs). It primarily targets Src, Lck, and Lyn with high affinity, exhibiting IC50 values in the low nanomolar range.[1][2] By binding to the ATP-binding site of these kinases, A-419259 blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and motility.[3] In cancer cells, particularly in Chronic Myelogenous Leukemia (CML), this inhibition leads to the suppression of STAT5 and Erk signaling, ultimately inducing apoptosis (programmed cell death).[4]

Q2: What are the known off-target effects of A-419259 trihydrochloride?

While A-419259 is highly selective for Src family kinases, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. The primary off-targets are other kinases with structurally similar ATP-binding pockets. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits the target SFKs without causing significant off-target effects. Unintended interactions can lead to misinterpretation of experimental results and unexpected cellular phenotypes.

Q3: How should I prepare and store A-419259 trihydrochloride stock solutions?

It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in an anhydrous solvent such as DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. For cell-based assays, dilute the stock solution in culture medium to the desired final concentration immediately before use. Be aware that solutions of A-419259 trihydrochloride may be unstable over time in aqueous solutions, so fresh dilutions are recommended for optimal results.

II. Data Presentation: Potency of A-419259

The inhibitory activity of A-419259 has been quantified against several kinases and cancer cell lines. The following tables summarize key IC50 values.

Table 1: In Vitro Kinase Inhibition Profile of A-419259

KinaseIC50 (nM)
Lck<3[2]
Lyn<3[2]
Src9[1]
Hck0.43[5]
Hck (T338M mutant)315.6

Table 2: Anti-proliferative Activity of A-419259 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
K-562Chronic Myelogenous Leukemia (CML)0.1 - 0.3[1][2]
Meg-01Chronic Myelogenous Leukemia (CML)0.1[1][2]
DAGM/Bcr-AblMurine Myeloid Leukemia0.1 - 0.3[1][2]

III. Troubleshooting Guide

This guide addresses common issues encountered during experiments with A-419259, focusing on resistance.

Issue 1: Reduced or no significant decrease in cell viability after A-419259 treatment in a previously sensitive cell line.

  • Potential Cause 1: Acquired mutation in the target kinase.

    • Explanation: The most well-documented resistance mechanism is a "gatekeeper" mutation in the ATP-binding pocket of an SFK, such as the T338M mutation in Hck. This mutation sterically hinders the binding of A-419259, leading to a significant increase in the IC50 value.

    • Troubleshooting Workflow:

      • Sequence the kinase domain: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the kinase domains of the primary SFKs expressed in your cell line (e.g., Hck, Src, Lyn). Compare the sequence to the wild-type sequence from the parental, sensitive cells.

      • Confirm with a more potent or structurally different inhibitor: Test if other SFK inhibitors with different binding modes can overcome the resistance.

      • Perform a kinase activity assay: Immunoprecipitate the suspected mutant kinase from resistant cell lysates and perform an in vitro kinase assay in the presence of A-419259 to confirm reduced sensitivity.

  • Potential Cause 2: Upregulation of bypass signaling pathways.

    • Explanation: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream pathways.[6] For example, increased activation of receptor tyrosine kinases (RTKs) like EGFR or MET can reactivate downstream signaling cascades (e.g., PI3K/Akt or MAPK/Erk) independently of SFK activity.

    • Troubleshooting Workflow:

      • Phospho-kinase array: Use a phospho-kinase array to screen for changes in the phosphorylation status of a wide range of signaling proteins in resistant versus parental cells.

      • Western blotting: Validate the findings from the array by performing Western blots for key phosphorylated and total proteins in the suspected bypass pathways (e.g., p-EGFR, p-MET, p-Akt, p-Erk).

      • Combination therapy: Test the efficacy of combining A-419259 with an inhibitor targeting the identified bypass pathway (e.g., an EGFR inhibitor like gefitinib or a MET inhibitor).

  • Potential Cause 3: Increased drug efflux.

    • Explanation: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump A-419259 out of the cell, reducing its intracellular concentration and efficacy.[1][2]

    • Troubleshooting Workflow:

      • Gene and protein expression analysis: Use qRT-PCR and Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in resistant and parental cells.

      • Efflux pump inhibition: Treat resistant cells with A-419259 in combination with a known ABC transporter inhibitor (e.g., verapamil for P-gp) to see if sensitivity is restored.

Issue 2: High background or inconsistent results in Western blots for phosphorylated proteins.

  • Explanation: Detecting phosphorylated proteins requires specific handling to prevent dephosphorylation by endogenous phosphatases.

  • Troubleshooting Tips:

    • Always prepare cell lysates with buffers containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

    • Keep samples on ice or at 4°C throughout the lysis and protein quantification steps.

    • When blocking the membrane, use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins (casein) that can cause high background.

    • Use Tris-buffered saline with Tween-20 (TBST) for wash steps, as phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.

IV. Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines of interest

    • Complete culture medium

    • A-419259 trihydrochloride stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of A-419259 in culture medium.

    • Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with A-419259 for the desired time. Include untreated and vehicle-treated controls.

    • Harvest cells (including any floating cells in the supernatant) and wash them once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Western Blot for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of specific proteins.

  • Materials:

    • Cell lysates from treated and control cells

    • Lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (5% BSA in TBST)

    • Primary antibodies (e.g., anti-p-Src, anti-total Src, anti-p-Erk, anti-total Erk)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Prepare cell lysates and determine protein concentration.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 6.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • If necessary, strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) or the total protein counterpart.

4. Immunoprecipitation (IP) for Kinase Activity Assay

This protocol is for isolating a specific kinase to measure its activity in vitro.

  • Materials:

    • Cell lysates

    • Primary antibody specific to the kinase of interest

    • Protein A/G agarose or magnetic beads

    • Wash buffer

    • Kinase assay buffer

    • ATP ([γ-32P]ATP for radioactive detection or cold ATP for non-radioactive methods)

    • Specific substrate for the kinase

  • Procedure:

    • Incubate 200-500 µg of cell lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.

    • Resuspend the beads in kinase assay buffer containing the kinase substrate and ATP.

    • Incubate the reaction at 30°C for 20-30 minutes.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (for radioactive assays) or by Western blotting with a phospho-specific antibody.

V. Visualizations

a419259_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., EGFR) Src Src Family Kinases (Src, Lck, Lyn, Hck) RTK->Src Activation A419259 A-419259 A419259->Src STAT5 STAT5 Src->STAT5 Activation Erk Erk Src->Erk Activation Apoptosis Apoptosis Src->Apoptosis Proliferation Proliferation/ Survival STAT5->Proliferation Erk->Proliferation

Caption: A-419259 inhibits Src family kinases, blocking downstream pro-survival pathways.

resistance_mechanisms cluster_mechanisms Mechanisms of Resistance A419259 A-419259 SFK Src Family Kinase A419259->SFK CellularResponse Apoptosis/ Inhibition of Proliferation SFK->CellularResponse Resistance Drug Resistance Gatekeeper Gatekeeper Mutation (e.g., Hck T338M) Gatekeeper->SFK Prevents binding Gatekeeper->Resistance Bypass Bypass Pathway Activation (e.g., EGFR, MET) Bypass->CellularResponse Circumvents SFK inhibition Bypass->Resistance Efflux Drug Efflux Pump Upregulation (e.g., ABCB1) Efflux->A419259 Reduces intracellular concentration Efflux->Resistance

Caption: Key mechanisms of resistance to A-419259 in cancer cells.

troubleshooting_workflow Start Reduced Efficacy of A-419259 Observed Check1 Isolate Resistant Cell Population Start->Check1 Hypothesis1 Hypothesis: Gatekeeper Mutation Check1->Hypothesis1 Hypothesis2 Hypothesis: Bypass Pathway Activation Check1->Hypothesis2 Hypothesis3 Hypothesis: Increased Drug Efflux Check1->Hypothesis3 Experiment1 Experiment: Kinase Domain Sequencing Hypothesis1->Experiment1 Experiment2 Experiment: Phospho-Kinase Array & Western Blot Hypothesis2->Experiment2 Experiment3 Experiment: ABC Transporter Expression & Inhibition Assay Hypothesis3->Experiment3 Result1 Mutation Identified Experiment1->Result1 Result2 Bypass Pathway Activated Experiment2->Result2 Result3 Efflux Pump Upregulated Experiment3->Result3 Action1 Action: Consider alternative SFK inhibitor or combination therapy Result1->Action1 Action2 Action: Combine A-419259 with inhibitor of bypass pathway Result2->Action2 Action3 Action: Combine A-419259 with efflux pump inhibitor Result3->Action3

Caption: A logical workflow for troubleshooting A-419259 resistance.

References

minimizing cytotoxicity of A 419259 trihydrochloride in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of A-419259 trihydrochloride in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is A-419259 trihydrochloride and what is its mechanism of action?

A-419259 trihydrochloride is a potent and selective second-generation pyrrolopyrimidine inhibitor of the Src family kinases (SFKs).[1][2] It exhibits strong inhibitory activity against several SFK members, including Hck, Lck, Lyn, and Src.[3][4][5] Its mechanism of action is the inhibition of the kinase activity of these proteins, which are crucial components of signaling pathways that regulate cell proliferation, differentiation, survival, and motility.[6] By blocking SFK activity, A-419259 can induce apoptosis (programmed cell death) in cancer cell lines, such as those from chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML).[3][4][7]

Q2: Why am I observing high levels of cytotoxicity in my primary cells when using A-419259 trihydrochloride?

While A-419259 is utilized for its cytotoxic effects in cancer research, off-target or excessive cytotoxicity in primary cells can be a concern. Primary cells are generally more sensitive than immortalized cell lines.[8] Several factors could contribute to unexpected levels of cell death:

  • High Compound Concentration: Concentrations exceeding the effective range for your specific cell type can lead to off-target effects and increased cytotoxicity.[8]

  • On-Target Toxicity: The Src family kinases are involved in fundamental cellular processes. Their inhibition can inherently lead to cytotoxicity, even in non-cancerous primary cells.[9]

  • Solvent Toxicity: The vehicle used to dissolve A-419259, typically dimethyl sulfoxide (DMSO), can be toxic to primary cells at higher concentrations.[8][9]

  • Suboptimal Culture Conditions: Primary cells are highly sensitive to their environment. Factors like media composition, pH, nutrient levels, and cell density can significantly impact their viability.[8][9]

  • Extended Exposure Time: Prolonged exposure to the compound can amplify its cytotoxic effects.[9]

Q3: What is the recommended starting concentration range for A-419259 trihydrochloride in primary cells?

The optimal concentration of A-419259 will vary depending on the primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits the target by 50%) and the CC50 (the concentration that causes 50% cytotoxicity) for your specific cells. A general starting point for a dose-response experiment could range from 0.1 nM to 10 µM.[9] For sensitive primary cells, it is advisable to begin with a lower concentration range (e.g., 0.1 nM to 1 µM).[9]

Q4: How should I prepare and store A-419259 trihydrochloride solutions?

A-419259 trihydrochloride is typically dissolved in DMSO to create a stock solution.[9] It is important to note that solutions of A-419259 are reported to be unstable.[5] Therefore, it is recommended to prepare fresh solutions for each experiment or to purchase small, pre-packaged sizes to avoid degradation.[5] For storage, the powdered form should be kept at -20°C for long-term stability (up to 3 years).[5]

Troubleshooting Guide

This guide addresses common issues encountered when using A-419259 trihydrochloride in primary cell cultures.

Issue Potential Cause Recommended Solution
High cell death observed across all treatment conditions, including the vehicle control. 1. Solvent Toxicity: The concentration of DMSO may be too high.[8][9] 2. Suboptimal Culture Conditions: The primary cells may be stressed due to issues with the culture medium, supplements, or plate coating.[8] 3. Poor Initial Cell Health: The viability of the primary cells may have been compromised during thawing or seeding.1. Conduct a Solvent Titration: Determine the maximum concentration of DMSO your primary cells can tolerate without significant cell death. Aim for a final DMSO concentration of ≤ 0.1%.[9] 2. Optimize Culture Conditions: Ensure the culture medium and supplements are fresh and appropriate for your specific cell type. Verify if a coating (e.g., Poly-D-Lysine, Matrigel) is required for optimal cell attachment and viability. 3. Handle Primary Cells with Care: Thaw cells rapidly and dilute them slowly in pre-warmed medium to avoid osmotic shock. Ensure an appropriate seeding density.[8][9]
Dose-dependent cell death is observed, but even low concentrations are too toxic. 1. High Sensitivity of Primary Cells: The specific primary cell type may be highly sensitive to the inhibition of Src family kinases. 2. Extended Exposure Time: The duration of the treatment may be too long.[9]1. Perform a Detailed Dose-Response Curve: Use a narrower and lower range of concentrations to identify a non-toxic working concentration. 2. Conduct a Time-Course Experiment: Test different exposure times (e.g., 4, 8, 12, 24 hours) to find the shortest duration that achieves the desired biological effect with minimal cytotoxicity.
Inconsistent or unexpected experimental results. 1. Compound Instability: A-419259 solutions are unstable and may have degraded.[5] 2. Variability in Primary Cells: Primary cells can exhibit significant donor-to-donor variability.1. Prepare Fresh Solutions: Always prepare A-419259 solutions fresh before each experiment.[5] 2. Use Multiple Donors: If possible, perform experiments with primary cells from multiple donors to ensure the observed effects are consistent.

Data Presentation

Inhibitory Activity of A-419259 Trihydrochloride against Src Family Kinases

KinaseIC50 (nM)
Hck0.43[4]
Lck<3[1][5][10]
Lyn<3[1][5][10]
Src9[1][5][10]

Inhibitory Activity of A-419259 in Cancer Cell Lines

Cell LineEffectIC50 (µM)
K-562 (CML)Inhibition of proliferation, Induction of apoptosis0.1 - 0.3[2]
Meg-01 (CML)Inhibition of proliferation~0.1[2]
DAGM/Bcr-AblInhibition of proliferation0.1 - 0.3[1][10]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Cytotoxicity (CC50)

  • Cell Seeding: Plate your primary cells in a 96-well plate at their optimal seeding density and allow them to attach and recover for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of A-419259 trihydrochloride in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest A-419259 concentration.

  • Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of A-419259 or the vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Viability Assay: Assess cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).

  • Data Analysis: Plot the percentage of cell viability against the log of the A-419259 concentration and use a non-linear regression to calculate the CC50 value.

Protocol 2: Distinguishing Between Cytostatic and Cytotoxic Effects

To determine if A-419259 is inhibiting cell proliferation (cytostatic) or causing cell death (cytotoxic), a combination of assays is recommended:

  • Proliferation Assay: Use a dye-dilution assay (e.g., CFSE) or a DNA synthesis assay (e.g., BrdU incorporation) to measure the rate of cell division. A cytostatic effect will result in a decreased rate of proliferation.

  • Apoptosis Assay: Use flow cytometry with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to quantify the percentage of apoptotic and necrotic cells.[8] An increase in the Annexin V positive population indicates apoptosis.

  • Cell Cycle Analysis: Use flow cytometry with a DNA-staining dye (e.g., Propidium Iodide) to analyze the distribution of cells in different phases of the cell cycle. A cytostatic compound may cause arrest in a specific phase of the cell cycle.

Visualizations

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src_Family_Kinases Src Family Kinases (Src, Lck, Lyn, Hck) Growth_Factor_Receptor->Src_Family_Kinases Activation Downstream_Pathways Downstream Signaling Pathways (e.g., RAS/MEK/ERK, PI3K/Akt) Src_Family_Kinases->Downstream_Pathways Activation Transcription_Factors Transcription Factors Downstream_Pathways->Transcription_Factors Activation A419259 A-419259 trihydrochloride A419259->Src_Family_Kinases Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of Src family kinases by A-419259.

Experimental_Workflow Start Start Primary_Cells Isolate and Culture Primary Cells Start->Primary_Cells Dose_Response Perform Dose-Response (Determine CC50) Primary_Cells->Dose_Response Time_Course Perform Time-Course Experiment Dose_Response->Time_Course Optimal_Conditions Determine Optimal Concentration & Duration Time_Course->Optimal_Conditions Definitive_Experiment Perform Definitive Experiment Optimal_Conditions->Definitive_Experiment Data_Analysis Analyze Data Definitive_Experiment->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

A-419259 Trihydrochloride vs. Dasatinib in CML Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Chronic Myeloid Leukemia (CML) research, the evaluation of novel therapeutic agents against established treatments is crucial for advancing patient care. This guide provides a detailed comparison of A-419259 trihydrochloride, a potent Src family kinase inhibitor, and Dasatinib, a second-generation tyrosine kinase inhibitor (TKI) widely used in CML treatment. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy in CML models, and the experimental protocols used for their evaluation.

Mechanism of Action and Target Profile

Dasatinib is a potent oral TKI that targets the BCR-ABL fusion protein, the hallmark of CML, by binding to both its active and inactive conformations.[1][2] In addition to BCR-ABL, Dasatinib effectively inhibits SRC family kinases (SFKs), c-KIT, ephrin A2 receptor, and the platelet-derived growth factor receptor β (PDGFRβ).[3] This multi-targeted approach contributes to its efficacy in both imatinib-sensitive and -resistant CML cases.[1]

A-419259 trihydrochloride is a second-generation pyrrolopyrimidine compound that demonstrates high selectivity as a broad-spectrum inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[4] While it does not directly target the BCR-ABL kinase at concentrations where it inhibits SFKs, its mechanism in CML models relies on the critical role of SFKs in mediating the downstream signaling pathways essential for BCR-ABL-driven leukemogenesis.[4][5] By inhibiting these downstream effectors, A-419259 blocks proliferation and induces apoptosis in CML cells.[4]

Comparative Efficacy in CML Models

Direct head-to-head comparative studies between A-419259 trihydrochloride and Dasatinib in the same CML models are limited in publicly available literature. However, data from independent studies provide insights into their respective potencies and effects.

ParameterA-419259 trihydrochlorideDasatinibSource
Primary Targets Src Family Kinases (Src, Lck, Lyn)BCR-ABL, Src Family Kinases, c-KIT, PDGFRβ, EPHA2[4],[3]
IC50 (K562 cell proliferation) 0.1-0.3 µM (for overall SFK activity inhibition)~5 nM[4],[6]
Effect on Apoptosis Induces apoptosis in K562 cells and primary CD34+ CML cells.Induces apoptosis in CML cell lines and primary patient cells.[7][4]
Efficacy in Imatinib-Resistant Models Overcomes imatinib resistance mediated by SFK overexpression.Effective against most imatinib-resistant BCR-ABL mutations (except T315I).[1][5]

Note: The IC50 values presented are from different studies and should be interpreted with caution due to potential variations in experimental conditions.

Signaling Pathway Inhibition

The following diagrams illustrate the points of inhibition for A-419259 trihydrochloride and Dasatinib within the BCR-ABL signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K SFKs SFKs BCR-ABL->SFKs RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival AKT AKT PI3K->AKT AKT->Survival SFKs->STAT5 Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->SFKs A-419259 A-419259 A-419259->SFKs

BCR-ABL Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of therapeutic compounds. Below are standard protocols for key in vitro assays used to evaluate the efficacy of A-419259 trihydrochloride and Dasatinib in CML models.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add varying concentrations of A-419259 trihydrochloride or Dasatinib to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat CML cells with the desired concentrations of A-419259 trihydrochloride or Dasatinib for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

  • Cell Lysis: Treat CML cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-STAT5, total STAT5, phospho-CrkL, total CrkL, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of A-419259 trihydrochloride and Dasatinib in a CML cell line model.

CML_Cell_Culture CML Cell Line Culture (e.g., K562) Compound_Treatment Treatment with A-419259 or Dasatinib (Dose-Response and Time-Course) CML_Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion

In Vitro Comparative Workflow

References

A Comparative Guide to A-419259 Trihydrochloride and SU6656 for Src Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two prominent Src family kinase (SFK) inhibitors: A-419259 trihydrochloride and SU6656. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate inhibitor for their experimental needs. The comparison covers inhibitory potency, kinase selectivity, and cellular effects, supported by experimental data and protocols.

Overview of Inhibitors

A-419259 trihydrochloride is a second-generation pyrrolo-pyrimidine inhibitor with high selectivity for the Src family of kinases[1][2]. It has been shown to be a potent inhibitor of several SFKs and is effective in blocking proliferation and inducing apoptosis in various cancer cell lines[1].

SU6656 is also a selective inhibitor of Src family kinases and was one of the earlier tools developed to probe the function of SFKs in signal transduction pathways[3][4][5]. It is an ATP-competitive inhibitor and has been widely used to study the role of Src in processes like mitogenesis and cell migration[3][6][7]. While selective for SFKs over receptors like the PDGF receptor, it is known to inhibit other kinases as well[3][8].

Quantitative Performance Data

The inhibitory activity of A-419259 and SU6656 against various kinases is summarized below. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Target KinaseA-419259 IC50SU6656 IC50
Src Family Kinases
Src9 nM[1][2][9]280 nM[10][11][12]; 0.28 nM[6][7]
Lck<3 nM[1][2][9]6.88 nM[6][7]
Lyn<3 nM[1][2][9]130 nM[10][11][12]; 0.13 nM[6][7]
Fyn15 - 50 nM[13]170 nM[10][11][12]; 0.17 nM[6][7]
Yes-20 nM[10][11][12]; 0.02 nM[6][7]
Hck0.43 nM; 11.26 nM[14]-
Other Kinases
c-Abl3,000 nM[14]-
AMPK-220 nM[6][7]
Cellular Activity
CML Cell Proliferation0.1 - 0.3 µM[1][2]-
PDGF-Stimulated DNA Synthesis-0.3 - 0.4 µM[3][10]

Note: Discrepancies in reported IC50 values for SU6656 may be due to different assay conditions, such as varying ATP concentrations.

Mechanism of Action and Selectivity

A-419259 demonstrates high potency and selectivity for Src family kinases, particularly Lck and Lyn, with IC50 values in the low nanomolar range[1][2][9]. Its selectivity is highlighted by its significantly lower potency against other kinases like c-Abl and PKC[14]. This makes it a suitable tool for specifically interrogating SFK function.

SU6656 acts as an ATP-competitive inhibitor[3][6]. While it is selective for SFKs over the PDGF receptor, it also inhibits other kinases such as AMPK and Aurora kinases[3][8][15]. This broader activity profile should be considered when interpreting experimental results, as effects may not be solely attributable to Src inhibition[16].

Visualized Comparisons and Pathways

To better illustrate the concepts discussed, the following diagrams visualize the Src signaling pathway, a typical inhibitor testing workflow, and a direct comparison of the two compounds.

Src_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src Activation Integrin Integrins FAK FAK Integrin->FAK Activation Downstream Downstream Effectors (e.g., STAT3, PI3K/Akt, MAPK) Src->Downstream Phosphorylation FAK->Src Activation Response Cellular Responses Downstream->Response Signal Transduction Proliferation Proliferation Response->Proliferation Migration Migration Response->Migration Survival Survival Response->Survival

Caption: Simplified Src signaling pathway downstream of cell surface receptors.

Inhibitor_Testing_Workflow start Start: Prepare Inhibitor Stock Solutions (A-419259 or SU6656) assay_setup Set up Kinase Assay (Enzyme, Substrate, Buffer) start->assay_setup add_inhibitor Add Serial Dilutions of Inhibitor assay_setup->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Measure Activity incubation->stop_reaction data_analysis Data Analysis (Calculate % Inhibition) stop_reaction->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end Inhibitor_Comparison cluster_A419259 A-419259 cluster_SU6656 SU6656 A_potency High Potency (Low nM IC50 for Src) A_selectivity High Selectivity for SFKs (vs. c-Abl, PKC) A_class Pyrrolo-pyrimidine S_potency Potent (Variable IC50 reports) S_selectivity Selective for SFKs vs. PDGFR (Known off-targets like AMPK) S_moa ATP-Competitive Inhibitor Src Kinase Inhibitors Inhibitor->A_class Inhibitor->S_moa

References

A Comparative Guide to Alternative Src Inhibitors for A-419259 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular signaling pathways mediated by Src family kinases (SFKs), the selection of a potent and selective inhibitor is paramount. A-419259 trihydrochloride is a known inhibitor of Src family kinases. This guide provides a comprehensive comparison of several alternative Src inhibitors, including Dasatinib, Saracatinib, Bosutinib, PP2, and SU6656, with a focus on their biochemical potency, cellular activity, and selectivity profiles, supported by experimental data and detailed protocols.

Biochemical Potency and Selectivity

The inhibitory activity of A-419259 and its alternatives against Src family kinases and a selection of other kinases is summarized in Table 1. This data, compiled from various sources, highlights the differential potency and selectivity of each compound. It is important to note that IC50 values can vary between different assay formats and experimental conditions, so direct comparisons should be made with caution.

Table 1: Comparative Biochemical IC50 Values of Src Inhibitors (nM)

KinaseA-419259DasatinibSaracatinib (AZD0530)BosutinibPP2SU6656
Src 9[1][2][3][4]0.5 - 1.1[5]2.7[6][7]1.2[5]36[8]280[6]
Lck 3[1][2][3][4]0.4 - 3.3[5]<416[5]4[9] / 31[8]6.88 (nM)[10]
Lyn 3[1][2][3][4]0.2 - 1.1[5]5[7]8.6[5]-130[6]
Fyn -0.3[5]513[5]5[9]170[6]
Yes --4--20[6]
Hck 0.43[11][12]---5[13]-
Abl -<1 - 5[5]301.0[5]--
c-Kit -1.6 - 79[5]20094[5]--
PDGFRβ -28 - 108[5]1800[5]100[5]--
EGFR --66-480[13]-

Cellular Activity: Proliferation and Growth Inhibition

The efficacy of these inhibitors in a cellular context is critical. Table 2 provides a summary of the growth inhibitory (GI50) or inhibitory concentration (IC50) values of these compounds against a panel of human cancer cell lines.

Table 2: Comparative Cellular Activity (GI50/IC50 in µM) of Src Inhibitors

Cell LineCancer TypeDasatinibSaracatinib (AZD0530)Bosutinib
K-562 Chronic Myeloid Leukemia-0.22[6][7]0.25 (for 250nM)[14]
MDA-MB-231 Breast Cancer---
HT29 Colon Cancer1.46 - 12.38[15]--
A549 Lung Cancer-0.14 (migration)[6]-
DU145 Prostate Cancer---
PC3 Prostate Cancer---
Mo7e-KitD816H Myeloid Leukemia0.005[16]--

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the Src signaling pathway and a typical experimental workflow.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Activation Migration Migration/ Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K_Akt->Survival Ras_MAPK->Proliferation

Caption: Simplified Src signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture Inhibitor_Treatment Src Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Proliferation_Assay Proliferation Assay (e.g., MTT, SRB) (GI50 Determination) Inhibitor_Treatment->Proliferation_Assay Western_Blot Western Blot (p-Src, Total Src) Inhibitor_Treatment->Western_Blot Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Validating Src Inhibition by A-419259 Trihydrochloride: A Western Blot Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of Src family kinases (SFKs) in cellular signaling pathways, A-419259 trihydrochloride has emerged as a potent and selective inhibitor. This guide provides a comprehensive comparison of A-419259 trihydrochloride with other common Src inhibitors, supported by experimental data derived from western blot analysis. The objective is to offer a clear, data-driven resource for validating Src inhibition in a laboratory setting.

A-419259 trihydrochloride is a pyrrolopyrimidine-based inhibitor of Src family kinases, demonstrating high potency with IC50 values of 9 nM, 3 nM, and 3 nM for Src, Lck, and Lyn, respectively[1][2][3][4]. Its mechanism of action involves blocking the kinase activity of SFKs, which play crucial roles in cell proliferation, survival, and migration[5]. Aberrant Src activation is a known driver in the progression of various cancers, making its inhibition a significant therapeutic strategy[5].

Performance Comparison of Src Inhibitors

Western blotting is a fundamental technique to quantify the inhibition of Src kinase activity. This is typically achieved by measuring the levels of phosphorylated Src (p-Src) at tyrosine 416 (Tyr416), a key autophosphorylation site indicative of Src activation, relative to the total Src protein levels. The following table summarizes the inhibitory concentrations of A-419259 trihydrochloride and other widely used Src inhibitors.

InhibitorTarget(s)IC50 for SrcTypical Working Concentration (Cell-based assays)
A-419259 trihydrochloride Src, Lck, Lyn 9 nM 0.1 - 1 µM [2][3][4][6]
PP2Src family kinases (Lck, Fyn)4-5 nM (for Lck/Fyn)3 - 10 µM[3]
DasatinibPan-Src/Bcr-Abl<1 nM1 - 100 nM
Saracatinib (AZD0530)Src, Abl2.7 nM0.1 - 1 µM
Bosutinib (SKI-606)Dual Src/Abl1.2 nM0.1 - 1 µM
SU6656Src family kinases280 nM1 - 10 µM

Visualizing the Mechanism of Inhibition

The following diagram illustrates the signaling pathway of Src and the point of inhibition by A-419259 trihydrochloride.

Src_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation pSrc p-Src (Active) Src->pSrc Autophosphorylation (Tyr416) Downstream_Signaling Downstream Signaling (Proliferation, Survival, Migration) pSrc->Downstream_Signaling Activates A419259 A-419259 trihydrochloride A419259->Src Inhibits

Caption: Src signaling pathway and inhibition by A-419259 trihydrochloride.

Experimental Protocol: Western Blot for Src Inhibition

This protocol provides a detailed methodology for validating the inhibition of Src phosphorylation using A-419259 trihydrochloride in a cellular context.

1. Cell Culture and Treatment:

  • Select a suitable cell line with detectable levels of phosphorylated Src (e.g., MDA-MB-231 breast cancer cells)[5].

  • Culture cells to 70-80% confluency.

  • Prepare a stock solution of A-419259 trihydrochloride (e.g., 10 mM in DMSO)[5].

  • Treat cells with increasing concentrations of A-419259 trihydrochloride (e.g., 0, 0.1, 0.3, 1, 3 µM) for a predetermined duration (e.g., 6-24 hours). Include a vehicle-only (DMSO) control[2][3][4][6].

2. Protein Extraction:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states[5][7].

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the protein extract[7].

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes[5].

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel[5].

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane[7].

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature[7].

  • Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416) overnight at 4°C with gentle agitation[7].

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[7].

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane[7].

  • Capture the chemiluminescent signal using a digital imaging system[7].

  • To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total Src and a loading control (e.g., β-actin or GAPDH)[5].

  • Quantify the band intensities using densitometry software. Normalize the p-Src signal to the total Src signal, and then normalize to the loading control for each sample[5].

Western Blot Workflow Diagram

The following diagram outlines the key steps in the western blot protocol for validating Src inhibition.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with A-419259 Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE 3. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-p-Src) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis (p-Src / Total Src / Loading Control) Detection->Analysis

Caption: Experimental workflow for western blot analysis of Src inhibition.

By following this guide, researchers can effectively validate the inhibitory action of A-419259 trihydrochloride on Src kinase and compare its efficacy with other available inhibitors, thereby facilitating informed decisions in their drug discovery and development endeavors.

References

On-Target Efficacy of A-419259 Trihydrochloride Confirmed by siRNA Knockdown in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the on-target effects of the Src family kinase (SFK) inhibitor, A-419259 trihydrochloride, with the effects of small interfering RNA (siRNA)-mediated knockdown of its primary targets. The data presented herein supports the specific action of A-419259 on the Src signaling pathway, a critical mediator in various hematological malignancies like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).

A-419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor of SFKs, including Src, Lck, and Lyn, with IC50 values in the low nanomolar range.[1][2][3] Its efficacy in inducing apoptosis and inhibiting proliferation in leukemia cell lines has been well-documented.[2] To definitively attribute these cellular effects to the inhibition of its intended targets, a comparison with the phenotype induced by siRNA-mediated knockdown of the specific SFKs is essential. This approach helps to distinguish on-target effects from potential off-target activities of the small molecule inhibitor.

Comparative Analysis of A-419259 and siRNA Effects

The following tables summarize the quantitative data comparing the inhibitory effects of A-419259 with the reported outcomes of siRNA-mediated knockdown of its target kinases in relevant leukemia cell lines.

Table 1: Potency of A-419259 Trihydrochloride Against Src Family Kinases

Target KinaseIC50 (nM)
Hck0.43
Lck3[1][2]
Lyn3[1][2]
Src9[1][2]

Table 2: Comparison of Cellular Effects of A-419259 and siRNA-Mediated Knockdown in CML Cell Lines (e.g., K-562)

TreatmentEffect on ProliferationInduction of ApoptosisEffect on Downstream Signaling (p-STAT5, p-Erk)
A-419259 Trihydrochloride IC50: 0.1 - 0.3 µM[1][2]Dose-dependent increase[2]Inhibition[4]
siRNA targeting Lyn Significant reduction in viable cellsIncreased apoptosis[5]Not explicitly quantified in the provided search results
siRNA targeting Lck Inhibition of BCR-mediated signaling[6]Not explicitly quantified in the provided search resultsNot explicitly quantified in the provided search results
siRNA targeting Hck Not explicitly quantified in the provided search resultsNot explicitly quantified in the provided search resultsNot explicitly quantified in the provided search results

Experimental Protocols

Detailed methodologies for confirming the on-target effects of A-419259 using siRNA are provided below. These protocols are based on established techniques in molecular and cellular biology.

Protocol 1: A-419259 Treatment and Cellular Assays
  • Cell Culture: K-562 (CML) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • A-419259 Preparation: A-419259 trihydrochloride is dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in the cell culture medium.

  • Proliferation Assay (MTT Assay):

    • Seed 5 x 10³ cells per well in a 96-well plate.

    • Treat cells with varying concentrations of A-419259 (e.g., 0.01 to 10 µM) for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Add DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treat cells with A-419259 for 48 hours.

    • Harvest and wash cells with PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Western Blot Analysis for Downstream Signaling:

    • Treat cells with A-419259 for the desired time (e.g., 24 hours).

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phosphorylated and total STAT5 and Erk, followed by HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

Protocol 2: siRNA-Mediated Knockdown of Src Family Kinases
  • siRNA Design and Synthesis: Obtain validated siRNA sequences targeting human Src, Lck, Lyn, and Hck, as well as a non-targeting control siRNA.

  • Transfection:

    • Seed K-562 cells to be 50-70% confluent on the day of transfection.

    • Dilute siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Incubate the siRNA-lipid complexes for 20 minutes at room temperature.

    • Add the complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown (qPCR and Western Blot):

    • qPCR: Extract total RNA and synthesize cDNA. Perform quantitative real-time PCR using primers specific for the target SFK and a housekeeping gene to confirm knockdown at the mRNA level.

    • Western Blot: Lyse transfected cells and perform Western blotting as described in Protocol 1, using antibodies against the specific SFK to confirm protein level knockdown.

  • Phenotypic Analysis: After confirming knockdown, perform proliferation (MTT) and apoptosis (Annexin V) assays as described in Protocol 1 to assess the cellular phenotype.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathway targeted by A-419259 and the experimental workflow for its validation using siRNA.

Src Family Kinase Signaling Pathway in CML BCR_ABL BCR-ABL SFKs Src Family Kinases (Src, Lck, Lyn, Hck) BCR_ABL->SFKs Activates STAT5 STAT5 SFKs->STAT5 Phosphorylates Ras_Raf_MEK_Erk Ras/Raf/MEK/Erk Pathway SFKs->Ras_Raf_MEK_Erk Activates Survival Cell Survival (Anti-apoptosis) STAT5->Survival Proliferation Cell Proliferation Ras_Raf_MEK_Erk->Proliferation A419259 A-419259 A419259->SFKs Inhibits

Caption: Src Family Kinase signaling cascade in CML.

Workflow for Validating On-Target Effects of A-419259 cluster_0 A-419259 Treatment Arm cluster_1 siRNA Knockdown Arm CML_cells1 CML Cell Line (e.g., K-562) Treat_A419259 Treat with A-419259 CML_cells1->Treat_A419259 Phenotype_Analysis1 Phenotypic Analysis (Proliferation, Apoptosis) Treat_A419259->Phenotype_Analysis1 Comparison Compare Phenotypes Phenotype_Analysis1->Comparison CML_cells2 CML Cell Line (e.g., K-562) Transfect_siRNA Transfect with siRNA (targeting SFK) CML_cells2->Transfect_siRNA Validate_KD Validate Knockdown (qPCR, Western Blot) Transfect_siRNA->Validate_KD Phenotype_Analysis2 Phenotypic Analysis (Proliferation, Apoptosis) Validate_KD->Phenotype_Analysis2 Phenotype_Analysis2->Comparison

Caption: Experimental workflow for target validation.

Conclusion

The convergence of phenotypic outcomes observed between the pharmacological inhibition with A-419259 trihydrochloride and the genetic knockdown of its target Src family kinases provides strong evidence for the on-target mechanism of action of this compound. The inhibition of proliferation and induction of apoptosis in CML cells treated with A-419259 are consistent with the known roles of SFKs in leukemia cell survival and proliferation. This comparative approach is a robust method for validating the specificity of small molecule inhibitors and is crucial for their preclinical and clinical development.

References

A Head-to-Head Comparison of A-419259 Trihydrochloride and Saracatinib for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapeutics, inhibitors of the Src family of non-receptor tyrosine kinases have garnered significant attention due to their pivotal role in cell proliferation, survival, migration, and angiogenesis. This guide provides a detailed, head-to-head comparison of two prominent Src inhibitors: A-419259 trihydrochloride and Saracatinib (AZD0530). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool compound for their preclinical studies.

Overview and Mechanism of Action

A-419259 trihydrochloride is a second-generation pyrrolopyrimidine compound that acts as a potent and selective inhibitor of the Src family kinases (SFKs).[1][2] It primarily targets the ATP-binding site of these kinases, thereby blocking their catalytic activity. Its inhibitory action leads to the suppression of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of proliferation in sensitive cancer cell lines.[2]

Saracatinib (AZD0530) is an orally bioavailable anilinoquinazoline that functions as a dual inhibitor of both Src family kinases and the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[3][4] Similar to A-419259, Saracatinib is an ATP-competitive inhibitor.[4] Its dual inhibitory activity allows it to target a broader range of signaling pathways implicated in oncogenesis.[3]

In Vitro Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of A-419259 trihydrochloride and Saracatinib against a panel of kinases. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.

Kinase TargetA-419259 trihydrochloride IC₅₀ (nM)Saracatinib (AZD0530) IC₅₀ (nM)
Src Family Kinases
Src9[2][5]2.7 - 4[4]
Lck<3[2][5]4 - 10
Lyn<3[2][5]4 - 10
Hck0.43Not Reported
FynNot Reported4 - 10
YesNot Reported4 - 10
FgrNot Reported4 - 10
BlkNot Reported4 - 10
Other Kinases
Abl3000[6]30[3]
c-KitNot Reported200[3]
EGFRNot Reported66[3]

Preclinical Anti-proliferative Activity

The anti-proliferative effects of both compounds have been evaluated in various cancer cell lines. The following table presents a selection of this data.

Cell LineCancer TypeA-419259 trihydrochloride IC₅₀ (µM)Saracatinib (AZD0530) IC₅₀ (µM)
K-562Chronic Myeloid Leukemia0.1 - 0.3[6]0.22
Meg-01Chronic Myeloid Leukemia0.1[2]Not Reported
TFK-1Biliary Tract CarcinomaNot Reported2.26 - 6.99[7]
EGI-1Biliary Tract CarcinomaNot Reported2.26 - 6.99[7]
HuH28Biliary Tract CarcinomaNot Reported2.26 - 6.99[7]
TGBC1-TKBBiliary Tract CarcinomaNot Reported2.26 - 6.99[7]

In Vivo Preclinical Efficacy

Both A-419259 trihydrochloride and Saracatinib have demonstrated anti-tumor activity in animal models.

A-419259 trihydrochloride: In a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML), administration of A-419259 at 30 mg/kg twice daily resulted in a reduction in the total number of AML cells and AML stem cells in the bone marrow and spleen.[6]

Saracatinib (AZD0530): In an EGI-1 mouse xenograft model of biliary tract carcinoma, treatment with Saracatinib resulted in delayed tumor growth.[7] In a separate study using an orthotopic DU145 xenograft mouse model of prostate cancer, daily oral administration of 25 mg/kg Saracatinib showed significant antitumor activity.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 A419259 A-419259 A419259->Src Inhibits Saracatinib Saracatinib Saracatinib->Src Inhibits Migration Migration FAK->Migration MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Akt->Survival MAPK->Proliferation Abl_Signaling_Pathway cluster_fusion_protein Oncogenic Fusion Protein cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects BCR_Abl BCR-Abl Grb2 Grb2/Sos BCR_Abl->Grb2 PI3K_Akt PI3K/Akt Pathway BCR_Abl->PI3K_Akt STAT5 STAT5 BCR_Abl->STAT5 Saracatinib Saracatinib Saracatinib->BCR_Abl Inhibits A419259 A-419259 (Weak Inhibition) A419259->BCR_Abl Weakly Inhibits Ras_MAPK Ras/MAPK Pathway Grb2->Ras_MAPK Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT5->Survival InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_model Animal Model (e.g., Immunocompromised Mice) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment Treatment Initiation (Vehicle, A-419259, or Saracatinib) tumor_growth->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis (Tumor Excision, Biomarker Analysis) data_collection->endpoint end End endpoint->end

References

Evaluating the Synergistic Potential of A-419259 Trihydrochloride in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A-419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine-based inhibitor of Src family kinases (SFKs), demonstrating significant activity against Src, Lck, and Lyn with IC50 values of 9 nM, <3 nM, and <3 nM, respectively[1]. As a key regulator of multiple oncogenic signaling pathways, the inhibition of Src kinases presents a promising strategy for cancer therapy. While A-419259 trihydrochloride has shown efficacy as a single agent in inducing apoptosis and inhibiting proliferation in various cancer cell lines, particularly in hematological malignancies like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), its potential in combination with other anticancer agents remains a critical area of investigation[1]. This guide provides a framework for evaluating the synergistic effects of A-419259 trihydrochloride with other drugs, offering detailed experimental protocols and data presentation strategies to facilitate further research.

Rationale for Combination Therapy

The inhibition of Src family kinases can potentially synergize with a variety of other anticancer drugs, including conventional chemotherapy and other targeted agents. The rationale for these combinations is rooted in the central role of Src in pathways that drive cell proliferation, survival, invasion, and angiogenesis. By blocking these pathways, A-419259 trihydrochloride may lower the threshold for apoptosis induction by other drugs, overcome resistance mechanisms, and achieve a more potent and durable anti-tumor response.

For instance, preclinical studies with other Src inhibitors like dasatinib have demonstrated synergistic effects when combined with cytotoxic agents such as paclitaxel and oxaliplatin. The proposed mechanisms include the enhancement of drug-induced apoptosis and the inhibition of survival signals that are often upregulated in response to chemotherapy.

Data Presentation for Synergistic Effects

To systematically evaluate and compare the synergistic potential of A-419259 trihydrochloride with other drugs, quantitative data should be organized into clear and concise tables. The following tables provide a template for presenting such data.

Table 1: In Vitro Cytotoxicity of A-419259 Trihydrochloride and Combination Partners

Cell LineDrugIC50 (µM) ± SD
K-562 (CML) A-419259 trihydrochlorideData not available
ImatinibData not available
A-419259 + ImatinibData not available
HL-60 (AML) A-419259 trihydrochlorideData not available
CytarabineData not available
A-419259 + CytarabineData not available
A549 (NSCLC) A-419259 trihydrochlorideData not available
PaclitaxelData not available
A-419259 + PaclitaxelData not available

Table 2: Combination Index (CI) Values for A-419259 Trihydrochloride Combinations

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug CombinationEffect Level (Fa)Combination Index (CI)
K-562 A-419259 + Imatinib0.5Data not available
0.75Data not available
0.9Data not available
HL-60 A-419259 + Cytarabine0.5Data not available
0.75Data not available
0.9Data not available
A549 A-419259 + Paclitaxel0.5Data not available
0.75Data not available
0.9Data not available

Table 3: Apoptosis Induction by A-419259 Trihydrochloride Combinations

Cell LineTreatment% Apoptotic Cells (Annexin V+) ± SD
K-562 ControlData not available
A-419259 (IC50)Data not available
Imatinib (IC50)Data not available
A-419259 + ImatinibData not available
HL-60 ControlData not available
A-419259 (IC50)Data not available
Cytarabine (IC50)Data not available
A-419259 + CytarabineData not available

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental designs, the following diagrams created using Graphviz (DOT language) illustrate key concepts.

cluster_0 Drug Combination & Cellular Response A-419259 A-419259 Src Kinase Src Kinase A-419259->Src Kinase Inhibits Other Drug Other Drug Target Pathway Target Pathway Other Drug->Target Pathway Inhibits Proliferation Proliferation Src Kinase->Proliferation Promotes Survival Survival Src Kinase->Survival Promotes Target Pathway->Proliferation Promotes Target Pathway->Survival Promotes Apoptosis Apoptosis Proliferation->Apoptosis Synergistic Inhibition Leads to Survival->Apoptosis Synergistic Inhibition Leads to

Caption: Conceptual signaling pathway for synergistic drug action.

cluster_1 Experimental Workflow for Synergy Assessment Cell Culture Cell Culture Single Drug Treatment Single Drug Treatment Cell Culture->Single Drug Treatment Combination Drug Treatment Combination Drug Treatment Cell Culture->Combination Drug Treatment Cell Viability Assay Cell Viability Assay Single Drug Treatment->Cell Viability Assay Combination Drug Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay Combination Drug Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Combination Drug Treatment->Cell Cycle Analysis Data Analysis (CI) Data Analysis (CI) Cell Viability Assay->Data Analysis (CI)

Caption: General workflow for evaluating drug synergy.

cluster_2 Logical Relationship of Drug Interaction A-419259 A-419259 Synergistic Effect Synergistic Effect A-419259->Synergistic Effect A-419259->Synergistic Effect Chemotherapy Chemotherapy Chemotherapy->Synergistic Effect Targeted Therapy Targeted Therapy Targeted Therapy->Synergistic Effect

Caption: Logical relationship of A-419259 combination therapy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of drug synergy.

Cell Viability and Combination Index (CI) Assay

Objective: To determine the cytotoxic effects of single agents and their combinations and to quantify the nature of the drug interaction.

Materials:

  • Cancer cell lines of interest

  • A-419259 trihydrochloride

  • Combination drug(s)

  • 96-well plates

  • Cell culture medium and supplements

  • MTT or similar cell viability reagent

  • Plate reader

  • CompuSyn software or equivalent for CI calculation

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of A-419259 trihydrochloride and the combination drug(s) in cell culture medium.

  • Treatment: Treat cells with single agents at various concentrations to determine their individual IC50 values. For combination studies, treat cells with a fixed ratio of the two drugs at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after drug treatment and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of drug combinations on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can then be quantified.

Conclusion

While specific experimental data on the synergistic effects of A-419259 trihydrochloride in combination with other drugs is currently limited in publicly available literature, its mechanism of action as a potent Src family kinase inhibitor provides a strong rationale for its investigation in combination therapies. The provided frameworks for data presentation, visualization, and experimental protocols offer a comprehensive guide for researchers to systematically evaluate the synergistic potential of A-419259 trihydrochloride. Such studies are essential to unlock the full therapeutic promise of this targeted agent and to develop more effective treatment strategies for a range of cancers.

References

Safety Operating Guide

Proper Disposal of A-419259 Trihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of A-419259 trihydrochloride, a potent Src family kinase inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.

Immediate Safety and Hazard Identification

A-419259 trihydrochloride should be handled by trained personnel familiar with its potential hazards. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. While specific toxicity data is limited, it is prudent to treat this compound as a hazardous chemical.

Key Hazard Information:

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, in contact with skin, or if inhaled.Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/Irritation May cause skin irritation.Wash hands thoroughly after handling.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear eye protection/face protection.
Specific Target Organ Toxicity May cause respiratory irritation.Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling A-419259 trihydrochloride, especially during disposal procedures.

PPE CategorySpecifications
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For significant handling, consider a chemical-resistant apron or suit.
Respiratory Protection If ventilation is inadequate or if handling large quantities of powder, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Step-by-Step Disposal Protocol

The disposal of A-419259 trihydrochloride must comply with all applicable federal, state, and local regulations for hazardous chemical waste.[1][2]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect un-used or expired A-419259 trihydrochloride powder in its original container or a clearly labeled, compatible, and sealable hazardous waste container.[3][4]

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" and with the chemical name.[3]

  • Liquid Waste:

    • Solutions of A-419259 trihydrochloride should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

    • Do not mix with other incompatible waste streams.

    • Aqueous solutions should not be disposed of down the drain.[5][6]

Step 2: Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "A-419259 trihydrochloride," and the approximate concentration and quantity.

  • Include the date when the waste was first added to the container.

Step 3: Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[5]

  • Ensure containers are kept closed except when adding waste.[3][7]

  • Provide secondary containment to prevent spills.[3]

Step 4: Disposal

  • Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

  • The primary recommended method of disposal for this type of pharmaceutical waste is incineration by a permitted facility.[2]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for A-419259 trihydrochloride.

Experimental Workflow for Waste Generation

The following diagram illustrates a typical laboratory workflow that generates A-419259 trihydrochloride waste, highlighting the points at which waste should be properly segregated.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal weigh Weighing A-419259 (Solid Waste Generation) dissolve Dissolving in Solvent (Liquid Waste Generation) weigh->dissolve cell_culture Cell Culture Treatment dissolve->cell_culture Working Solution data_acq Data Acquisition cell_culture->data_acq solid_waste Solid Waste Collection (Gloves, Tips, etc.) data_acq->solid_waste liquid_waste Liquid Waste Collection (Unused Solution, Media) data_acq->liquid_waste disposal Licensed Disposal solid_waste->disposal liquid_waste->disposal

Caption: Workflow for A-419259 trihydrochloride waste generation and disposal.

Logical Relationship for Disposal Decision

The decision-making process for the proper disposal route is outlined below.

G start Waste Generated is_solid Solid or Liquid? start->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container is_solid->liquid_container Liquid is_contaminated Contaminated Material? disposal Dispose via Licensed Hazardous Waste Vendor solid_container->disposal liquid_container->disposal

Caption: Decision tree for A-419259 trihydrochloride waste disposal.

By implementing these procedures, research facilities can ensure the safe handling and compliant disposal of A-419259 trihydrochloride, thereby protecting their personnel and the environment.

References

Essential Safety and Operational Guide for Handling A-419259 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like A-419259 trihydrochloride is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.

A-419259 trihydrochloride is recognized as a potent inhibitor of Src family kinases and is used in research, particularly in studies related to cancer and stem cell biology.[1] While one supplier's Safety Data Sheet (SDS) indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), another supplier's product information advises that the material should be considered hazardous pending further information.[2][3] A different supplier's SDS for similar chemical compounds recommends comprehensive personal protective equipment.[4] Given the potent biological activity of this compound, it is prudent to adopt a cautious approach and adhere to stringent safety protocols.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural guidance for the safe handling of A-419259 trihydrochloride, from preparation to use.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Before handling, wash hands thoroughly. Do not eat, drink, or smoke in the designated handling area.[4]

  • Donning Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear safety goggles with side shields or a face shield to protect against splashes.[5]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.

    • Body Protection : A lab coat is mandatory. For procedures with a higher risk of splashing, consider impervious clothing.[5]

    • Respiratory Protection : If working outside a fume hood or if aerosolization is possible, use a suitable respirator.[6]

  • Weighing and Reconstitution :

    • A-419259 trihydrochloride is typically supplied as a crystalline solid.[3]

    • When weighing the solid, do so within a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.

    • For reconstitution, a stock solution can be prepared by dissolving the compound in a solvent such as methanol or DMSO.[3] This should be done slowly to avoid splashing.

  • Experimental Use :

    • When using the reconstituted solution, handle it with care to prevent spills and splashes.

    • All procedures should be performed carefully to minimize the creation of aerosols.

    • Keep containers tightly sealed when not in use.[4]

  • Post-Experiment :

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly after handling is complete.[4]

Disposal Plan

Proper disposal of A-419259 trihydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste : The compound, in its solid or dissolved form, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should also be disposed of as hazardous waste. Place these items in a designated, sealed waste container.

  • Spills : In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[4] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup.

Data Presentation: Exposure Controls and Personal Protective Equipment

The following table summarizes the essential safety information for handling A-419259 trihydrochloride.

Exposure Control Specification Purpose
Engineering Controls Chemical Fume Hood / Well-ventilated areaTo minimize inhalation of dust or aerosols.
Eye/Face Protection Safety goggles with side-shields or face shieldTo protect eyes and face from splashes.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin contact.[5]
Skin and Body Protection Laboratory coat; Impervious clothing as neededTo protect skin and clothing from contamination.[5]
Respiratory Protection Suitable respiratorTo be used when handling outside a fume hood or if aerosols may be generated.[6]

Visualizations: Workflows and Logical Relationships

To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the logical hierarchy of safety precautions.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Reconstitute Reconstitute Weigh Compound->Reconstitute Perform Experiment Perform Experiment Reconstitute->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands G cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_proc Procedural Controls Safe Handling of A-419259 Safe Handling of A-419259 Personal Protective Equipment Personal Protective Equipment Safe Handling of A-419259->Personal Protective Equipment includes Engineering Controls Engineering Controls Safe Handling of A-419259->Engineering Controls relies on Procedural Controls Procedural Controls Safe Handling of A-419259->Procedural Controls requires Eye Protection Eye Protection Hand Protection Hand Protection Body Protection Body Protection Respiratory Protection Respiratory Protection Fume Hood Fume Hood Eyewash Station Eyewash Station Proper Disposal Proper Disposal Spill Management Spill Management Hand Washing Hand Washing Personal Protective Equipment->Eye Protection Personal Protective Equipment->Hand Protection Personal Protective Equipment->Body Protection Personal Protective Equipment->Respiratory Protection Engineering Controls->Fume Hood Engineering Controls->Eyewash Station Procedural Controls->Proper Disposal Procedural Controls->Spill Management Procedural Controls->Hand Washing

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.